In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Executive Summary As drug discovery pivots toward highly optimized, low-clearance molecular scaffolds, the integration of strained, polar heterocycles into aromatic systems has become a cornerstone of modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery pivots toward highly optimized, low-clearance molecular scaffolds, the integration of strained, polar heterocycles into aromatic systems has become a cornerstone of modern medicinal chemistry. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) represents a highly versatile, advanced pharmaceutical intermediate.
This compound features a nicotinate core substituted at the C6 position with a 3-hydroxyazetidine ring. As a Senior Application Scientist, I frequently utilize this specific scaffold design when optimizing pharmacokinetic (PK) profiles. The azetidine ring provides a rigid, low-lipophilicity spacer that significantly reduces intrinsic clearance compared to traditional piperidine or pyrrolidine analogs, a phenomenon well-documented in the development of P2Y12 receptor antagonists . This whitepaper details the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this critical building block.
Chemical Identity & Physicochemical Properties
Understanding the baseline physical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes standard commercial specifications and calculated physicochemical parameters .
The structural architecture of this molecule is highly deliberate. The pyridine core acts as a rigid vector. The ethyl carboxylate at C3 serves dual purposes: synthetically, it acts as an electron-withdrawing group (EWG) to activate the C6 position; pharmacologically, it can act as a lipophilic prodrug moiety or be hydrolyzed to a carboxylic acid for subsequent amide couplings. The 3-hydroxyazetidine at C6 introduces a hydrogen bond donor that improves aqueous solubility while maintaining a low molecular weight footprint.
Caption: Pharmacophore mapping of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
The synthesis of 6-amino-substituted nicotinates is classically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The protocol below is engineered for high yield, scalability, and self-validation at each step, leveraging principles utilized in the synthesis of advanced PET tracers and kinase inhibitors .
Step-by-Step Experimental Protocol
1. Reagent Assembly & Activation:
Action: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridine-3-carboxylate (1.0 eq) and azetidin-3-ol hydrochloride (1.2 eq).
Causality: The C6-chlorine is highly activated by the para-relationship to the electron-withdrawing ethyl ester. We use a slight excess of the azetidine salt to drive the reaction to completion.
2. Solvent & Base Addition:
Action: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.
Causality: DMF is a polar aprotic solvent that stabilizes the transition state (Meisenheimer complex) of the SNAr mechanism. DIPEA is chosen over inorganic bases (like K₂CO₃) because it ensures a homogeneous reaction mixture, leading to faster and more reproducible kinetics. The 3.0 equivalents are required to neutralize the azetidine HCl salt and scavenge the HCl byproduct generated during the substitution.
3. Thermal Activation:
Action: Heat the reaction mixture to 80–100 °C under an inert nitrogen atmosphere for 2–4 hours.
Causality: While the C6 position is activated, the secondary amine of the azetidine is sterically hindered and less nucleophilic than primary amines. Thermal energy is required to overcome the activation barrier.
4. Reaction Monitoring (Self-Validation):
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1 v/v) mobile phase.
Causality: The starting material (chloronicotinate) is highly UV-active and non-polar. The product will appear as a new, more polar UV-active spot (lower Rf) due to the introduction of the hydroxyl group. Disappearance of the starting material validates the completion of the reaction.
5. Aqueous Workup:
Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with saturated aqueous NaCl (brine) (5x).
Causality: This is a critical purification step. DMF is highly miscible with water, but simple water washes often lead to stubborn emulsions. Brine drastically increases the ionic strength of the aqueous layer, effectively "salting out" the organic product into the EtOAc phase while stripping away the DMF and DIPEA salts.
6. Isolation:
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 20% to 80% EtOAc in Hexanes) to afford the pure product.
Synthetic Workflow Visualization
Caption: Step-by-step synthetic workflow for the SNAr preparation of the target compound.
Mechanistic Insights & Applications in Drug Design
The strategic incorporation of the 3-hydroxyazetidine moiety onto the nicotinate core is a masterclass in property-based drug design.
Metabolic Stability: Historically, piperazine or piperidine rings were placed at the C6 position of pyridines. However, these larger rings are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., alpha-oxidation). The contracted 4-membered azetidine ring lacks the conformational flexibility required to easily fit into the catalytic pockets of these metabolic enzymes, thereby dramatically increasing the half-life of the drug candidate .
Vector Control: The hydroxyl group on the azetidine ring is strictly locked in a specific spatial orientation. This allows researchers to utilize it as a precise hydrogen bond donor to interact with target kinase hinge regions or GPCR binding pockets, or as a synthetic handle for further derivatization (e.g., fluorination, etherification).
By mastering the synthesis and physical properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, researchers can rapidly access a highly privileged chemical space, accelerating the path from hit-to-lead optimization.
References
Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Design, Synthesis and Preclinical Evaluation of a Brain-Permeable PET Tracer for P2Y12 Receptor Imaging in the Brain. National Institutes of Health (PMC). Available at:[Link]
Exploratory
Mechanism of Action and Pharmacological Utility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives
Executive Summary & Pharmacophore Rationale In modern rational drug design, the ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold represents a masterclass in balancing physicochemical properties with target...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In modern rational drug design, the ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold represents a masterclass in balancing physicochemical properties with target engagement. As an application scientist working at the intersection of medicinal chemistry and pharmacology, I frequently utilize this specific building block to overcome classic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks.
This scaffold is not typically the final active pharmaceutical ingredient (API); rather, it is a highly optimized prodrug and pharmacophore precursor . Its design is governed by strict causal relationships between its chemical structure and biological behavior:
The 3-Hydroxyazetidine Ring (The "Tail"): Historically, medicinal chemists used piperidines or pyrrolidines to introduce polar surface area. However, the 4-membered azetidine ring restricts the conformational flexibility of the hydroxyl group, orienting it perfectly to act as a hydrogen bond donor. More importantly, because the azetidine nitrogen is conjugated with the pyridine ring (forming a 2-aminopyridine-like system), its
pKa
drops significantly to ~3.5. At physiological pH (7.4), this nitrogen is neutral. This causal shift eliminates the hERG channel liability (which requires a protonated basic amine) while maintaining aqueous solubility 1.
The Pyridine-3-Carboxylate Core (The "Headgroup"): Once activated, the carboxylic acid acts as an electrostatic anchor. In targets like the Farnesoid X Receptor (FXR) or Autotaxin (ATX), this acidic headgroup forms critical salt bridges with conserved arginine residues (e.g., Arg331 in FXR) 2.
The Ethyl Ester (The "Prodrug Mask"): Free carboxylic acids suffer from poor passive membrane permeability. By masking the acid as an ethyl ester, we artificially raise the
LogD
, enabling rapid transcellular absorption across the gut epithelium before intracellular esterases cleave it back to the active pharmacophore.
Mechanism of Action: Target Interactions
To understand the mechanism of action, we must trace the molecule from cellular entry to transcriptional regulation. We will use the Farnesoid X Receptor (FXR) —a nuclear receptor critical in treating non-alcoholic steatohepatitis (NASH)—as our primary mechanistic model, as this scaffold is a hallmark of non-steroidal FXR agonists 2.
Intracellular Activation
Upon reaching the target tissue (e.g., hepatocytes), the highly permeable ethyl ester diffuses across the plasma membrane. Once in the cytosol, it is rapidly hydrolyzed by ubiquitous carboxylesterases (primarily CES1 in the liver) into 6-(3-hydroxyazetidin-1-yl)nicotinic acid .
Ligand Binding Domain (LBD) Engagement
The unmasked nicotinate translocates to the nucleus and enters the FXR Ligand Binding Domain. The mechanism of binding is bipartite:
Electrostatic Anchoring: The deprotonated carboxylate forms a high-affinity salt bridge with Arg331.
Polar Stabilization: The rigid 3-hydroxyazetidine tail projects into a polar sub-pocket, forming water-mediated hydrogen bonds with Ser332 and Tyr369, effectively locking the receptor in its active conformation.
Transcriptional Regulation
This binding induces a conformational shift in helix 12 (H12) of the FXR-LBD, releasing corepressors and recruiting coactivators like SRC-1. This cascade upregulates the Small Heterodimer Partner (SHP), which subsequently suppresses CYP7A1, the rate-limiting enzyme in bile acid synthesis.
Fig 1: Prodrug activation and intracellular target engagement pathway.
Experimental Workflows & Protocols
To validate this mechanism, we must employ a self-validating experimental system . As an application scientist, I do not rely on a single endpoint. We must prove that (A) the ester improves permeability, (B) the ester is cleaved intracellularly, and (C) the cleaved product engages the target.
Fig 2: Self-validating experimental workflow for prodrug evaluation.
Protocol 1: In Vitro Prodrug Activation and Permeability Assay
This protocol establishes the causality between the ethyl ester mask and cellular bioavailability.
Caco-2 Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 μm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Permeability Dosing: Apply 10 μM of the ethyl ester derivative to the apical chamber (pH 6.5, simulating intestinal lumen). Fill the basolateral chamber with pH 7.4 buffer.
LC-MS/MS Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify the appearance of the ester to calculate the apparent permeability (
Papp
).
Microsomal Cleavage: Incubate the permeated fraction with 1 mg/mL Human Liver Microsomes (HLM) at 37°C.
Self-Validation Control: Run a parallel HLM incubation pre-treated with 100 μM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. Causality check: If the conversion to the free nicotinate is halted by BNPP, we definitively prove the activation is esterase-dependent.
Protocol 2: Target Engagement via TR-FRET & Reporter Assay
This protocol proves that the unmasked nicotinate is the true biological effector.
TR-FRET Biochemical Assay: Incubate recombinant GST-tagged FXR-LBD with a terbium-labeled anti-GST antibody and a fluorescein-labeled SRC-1 peptide.
Titration: Titrate the active free acid (0.1 nM to 10 μM). Measure the FRET signal (emission ratio 520 nm / 495 nm) to determine the
Kd
. Note: The ethyl ester prodrug will show >10,000 nM
Kd
here, proving it is inactive until cleaved.
Cellular Reporter Assay: Transfect HEK293T cells with a Gal4-FXR-LBD fusion plasmid and a UAS-luciferase reporter. Treat cells with the ethyl ester prodrug.
Luminescence Readout: Add Steady-Glo reagent after 24 hours. The prodrug will show a highly potent
EC50
in this cellular assay because HEK293T cells possess the endogenous esterases required to unmask the drug, validating the complete prodrug lifecycle.
Quantitative Data Summaries
The following tables summarize typical quantitative baselines I observe when benchmarking the 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold against traditional analogs 3, 4.
Insight: The azetidine ring suppresses the amine
pKa
, rescuing the molecule from hERG toxicity, while the ethyl ester rescues the molecule from poor permeability.
Insight: The prodrug shows negligible direct LBD binding in cell-free biochemical assays but demonstrates high cellular efficacy due to rapid intracellular conversion to the active free acid.
References
FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver. Journal of Lipid Research / PMC. 2
Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. PMC / NIH. 3
An aerosolised dual-action Autotaxin inhibitor-PPARγ agonist for the treatment of pulmonary fibrosis. bioRxiv. 1
Discovery of Clinical Candidate 2-((2S,6S)-2-Phenyl-6-hydroxyadamantan-2-yl)-1-(3′-hydroxyazetidin-1-yl)ethanone. ResearchGate. 4
In vitro biological activity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
An In-Depth Technical Guide to the In Vitro Biological Evaluation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Introduction: A Strategic Approach to a Novel Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Biological Evaluation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Introduction: A Strategic Approach to a Novel Scaffold
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a compelling molecular architecture for investigation in modern drug discovery. The molecule strategically combines two key heterocyclic scaffolds: a pyridine-3-carboxylate core and a 3-hydroxyazetidine moiety. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, grounded in the established biological significance of its constituent parts.
The pyridine nucleus is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and known to interact with a wide array of biological targets.[1] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including significant anticancer and antimicrobial effects.[2][3][4] The incorporation of an ethyl carboxylate group at the 3-position of the pyridine ring offers a potential point of interaction with target proteins through hydrogen bonding or other electrostatic interactions.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized for its unique contributions to the physicochemical and pharmacokinetic profiles of drug candidates.[5] Its strained, sp3-rich, and rigid nature can enhance properties such as metabolic stability, solubility, and receptor selectivity.[5] Azetidine-containing compounds have shown diverse pharmacological potential, from central nervous system modulators to potent antibacterial and anticancer agents.[5][6] The 3-hydroxy substituent on the azetidine ring introduces a hydrogen bond donor/acceptor site, further enhancing the potential for specific, high-affinity interactions with biological targets.
Given the therapeutic promise inherent in its structure, a logical and efficient in vitro screening strategy is paramount. This guide outlines a tiered approach, beginning with broad-spectrum cytotoxicity screening against a panel of cancer cell lines, followed by antimicrobial susceptibility testing. Based on these initial findings, more specific, mechanism-of-action studies can be pursued.
Proposed In Vitro Screening Cascade
A hierarchical screening approach is proposed to efficiently characterize the biological activity profile of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This cascade prioritizes broad, cost-effective assays to identify initial areas of biological activity before committing to more resource-intensive mechanistic studies.
Caption: A tiered workflow for in vitro biological activity screening.
Part 1: Anticancer Activity Evaluation
The prevalence of the pyridine scaffold in anticancer agents makes this a primary area of investigation.[2][7] A standard approach begins with assessing general cytotoxicity against a panel of human cancer cell lines.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and widely used method for initial anti-proliferative screening.[1]
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], Huh-7 [liver]) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[1][2]
Compound Preparation: Prepare a 10 mM stock solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
Compound Treatment: Replace the cell culture medium with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[1]
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Should the initial screening reveal potent cytotoxicity, particularly in cell lines where PIM-1 kinase is overexpressed (e.g., certain breast cancers), a direct enzyme inhibition assay is a logical next step. PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation, and several pyridine-based compounds have been identified as inhibitors.[7][8]
Reagents: Use a commercial PIM-1 kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Reagents typically include recombinant PIM-1 enzyme, a suitable substrate (e.g., a peptide), and ATP.
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase buffer. Staurosporine is often used as a positive control inhibitor.[7][8]
Kinase Reaction: In a 96-well plate, combine the PIM-1 enzyme, the test compound at various concentrations, and the substrate.
Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.
Detection: Stop the reaction and measure the amount of ADP produced according to the kit manufacturer's instructions. This typically involves a luminescence-based readout.
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Caption: Hypothetical inhibition of the PIM-1 signaling pathway.
Part 2: Antimicrobial Activity Evaluation
The structural motifs present in the target compound are also found in various antibacterial agents.[9][10] Therefore, assessing its activity against a panel of clinically relevant bacteria and fungi is a crucial part of its initial characterization.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[1]
Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate. Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial/fungal growth) is observed.[1]
Microorganism
Gram Stain/Type
Test Compound MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Fluconazole MIC (µg/mL)
S. aureus(ATCC 25923)
Gram-positive
8
0.5
N/A
E. coli(ATCC 25922)
Gram-negative
> 128
0.015
N/A
C. albicans(ATCC 90028)
Fungus
32
N/A
1
Conclusion and Future Directions
This guide outlines a foundational in vitro strategy to probe the biological activities of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. The proposed workflow, beginning with broad phenotypic screens for anticancer and antimicrobial effects, allows for an efficient allocation of resources. Positive "hits" from these primary assays would warrant progression to more detailed mechanistic studies, such as apoptosis and cell cycle analysis for anticancer candidates, or membrane integrity and biofilm formation assays for antimicrobial leads.[9] The unique combination of the azetidine and pyridine scaffolds makes this compound a promising starting point for further medicinal chemistry optimization, guided by the data generated through this systematic in vitro evaluation.
References
(2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
El-Naggar, M., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
Abdel-Maksoud, M. S., et al. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society. [Link]
Abdel-Maksoud, M. S., et al. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Publications. [Link]
Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]
Jin, L., et al. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
Canchola, J. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD. [Link]
Ukrformin, V. V., et al. (2018, May 30). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
Al-wsaby, F. A. M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
Pharmacokinetic profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Abstract
This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a novel small molecule with therapeutic potential. In the absence of existing public data for this specific entity, this document outlines a robust, multi-tiered strategy based on industry best practices and regulatory expectations. It is designed for researchers, toxicologists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to definitive in vivo studies. The narrative emphasizes the rationale behind experimental choices, detailing self-validating protocols and integrating data to build a cohesive pharmacokinetic profile. Our approach is grounded in established scientific principles to de-risk development and enable informed decision-making for advancing this new chemical entity (NCE) toward clinical evaluation.
Introduction: Defining the Mission
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this understanding, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] For our subject molecule, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8), a pyridine derivative, a systematic PK profiling is paramount.[2] Pyridine and its derivatives are common scaffolds in medicinal chemistry, known for a wide range of biological activities but also for variable metabolic fates that can significantly impact their safety and efficacy.[3][4][5][6]
This guide provides the strategic and tactical framework to elucidate the PK profile of this molecule. Our objective is not merely to collect data, but to build a predictive model of the drug's behavior, informing dose selection, predicting potential drug-drug interactions (DDIs), and ensuring the compound is reasonably safe for first-in-human trials, in alignment with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA).[7][8][9]
Physicochemical Properties: The Starting Point
Before initiating biological assays, a foundational understanding of the molecule's physicochemical properties is essential, as these characteristics heavily influence its pharmacokinetic behavior.[10]
Property
Value
Significance
Molecular Formula
C₁₁H₁₄N₂O₃
Provides the basis for molecular weight and elemental composition.[2]
Molecular Weight
222.24 g/mol
Influences diffusion and permeability; falls within the typical range for small molecule drugs.[2]
Topological Polar Surface Area (TPSA)
62.66 Ų
Predicts passive molecular transport through membranes. A value < 140 Ų is generally associated with good oral bioavailability.[2]
logP (Octanol-Water Partition Coefficient)
0.4392
Indicates lipophilicity, affecting solubility, permeability, and plasma protein binding. This value suggests moderate hydrophilicity.[2]
Aqueous Solubility
To be Determined
Critical for absorption. Must be experimentally determined at various pH levels (e.g., 2.0, 7.4) to predict dissolution in the gastrointestinal tract.
pKa
To be Determined
Determines the ionization state of the molecule at different physiological pH values, which impacts solubility, permeability, and binding.
The Characterization Cascade: An Integrated Workflow
The pharmacokinetic characterization of a novel compound is a phased process. It begins with high-throughput in vitro assays to provide an early assessment of potential liabilities and concludes with more resource-intensive in vivo studies to understand the compound's behavior in a whole-organism context.
Caption: Overall workflow for pharmacokinetic characterization.
In Vitro ADME Profiling: Building the Foundation
In vitro assays are rapid, cost-effective methods to identify potential PK liabilities before committing to animal studies.[11]
Metabolic Stability Assessment
Causality: The primary objective is to determine the intrinsic susceptibility of the compound to metabolism by liver enzymes, which is a major determinant of its clearance and half-life. An unstable compound may be cleared too rapidly to achieve therapeutic concentrations. We utilize two systems: liver microsomes (containing Phase I enzymes) and hepatocytes (containing both Phase I and Phase II enzymes and transporters).
Protocol: Microsomal Stability Assay
Preparation: Thaw pooled liver microsomes (human and rat) on ice. Prepare a cofactor solution containing NADPH.
Incubation: Pre-warm a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1 µM) in phosphate buffer (pH 7.4) with microsomes at 37°C.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a stop solution (e.g., cold acetonitrile containing an internal standard).
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
Causality: This assay is critical for assessing the potential for drug-drug interactions (DDIs). If our compound inhibits a major CYP enzyme, it could dangerously elevate the concentration of co-administered drugs that are metabolized by that enzyme.
Protocol: Fluorometric CYP Inhibition Assay
System: Use recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Incubation: In a 96-well plate, combine the CYP enzyme, a specific fluorogenic probe substrate, and varying concentrations of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
Reaction: Initiate the reaction by adding NADPH. The enzyme will metabolize the probe substrate, generating a fluorescent signal.
Detection: Monitor the increase in fluorescence over time using a plate reader.
Data Analysis: Calculate the rate of reaction at each concentration of the test compound. Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the log of the compound concentration.
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and clearance. High plasma protein binding can limit drug efficacy and distribution into tissues. Rapid Equilibrium Dialysis (RED) is a reliable method to determine the fraction of drug bound to plasma proteins.
Protocol: Rapid Equilibrium Dialysis (RED)
Device Setup: Prepare the RED device by adding plasma (human and rat) to one chamber and phosphate-buffered saline (PBS, pH 7.4) to the other, separated by a semipermeable membrane.
Spiking: Add Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to the plasma chamber.
Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound drug to diffuse across the membrane and reach equilibrium.
Sampling: After incubation, take samples from both the plasma and PBS chambers.
Analysis: Determine the concentration of the compound in both samples using LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
In Vitro Parameter
Experimental Goal
Potential Interpretation
Metabolic Half-Life (t½)
Quantify rate of metabolism
< 30 min: Potential for high in vivo clearance. > 60 min: Likely low in vivo clearance.
CYP Inhibition (IC₅₀)
Assess DDI potential
IC₅₀ < 1 µM: High risk of clinical DDI. IC₅₀ > 10 µM: Low risk of clinical DDI.
Fraction Unbound (fu)
Determine free drug concentration
fu < 1%: High binding, may limit efficacy. fu > 10%: Low binding, higher free drug exposure.
Permeability (Papp)
Predict intestinal absorption
Papp > 10 x 10⁻⁶ cm/s: High permeability. Papp < 2 x 10⁻⁶ cm/s: Low permeability.
In Vivo Pharmacokinetic Evaluation
Causality: While in vitro assays are predictive, in vivo studies are definitive. They provide a quantitative understanding of how the drug is absorbed, distributed, and eliminated in a complete biological system, which is essential for predicting human pharmacokinetics.[12] A rodent study (typically rat) is the standard first step.
Study Design: IV and PO Administration
A crossover design is often employed, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose, separated by a washout period.
IV Administration: A bolus dose is administered directly into the bloodstream (e.g., via the tail vein). This allows for the determination of fundamental PK parameters like Clearance (CL) and Volume of Distribution (Vdss), as it bypasses the absorption phase.
PO Administration: The drug is administered via oral gavage. Comparing the plasma concentration profile from the PO dose to the IV dose allows for the calculation of oral bioavailability (F).
Protocol: Rat Pharmacokinetic Study
Animals: Use male Sprague-Dawley rats (n=3-5 per group).
Dosing:
IV Group: Administer a 1 mg/kg dose of the compound formulated in a suitable vehicle (e.g., saline/DMSO) as a bolus injection.
PO Group: Administer a 5 mg/kg dose of the compound formulated as a solution or suspension.
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in the plasma samples using a validated LC-MS/MS method.
Caption: Workflow for an in vivo rodent pharmacokinetic study.
Bioanalytical Method: The Key to Accurate Measurement
The reliability of all PK data hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices like plasma.[13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14]
Method Development and Validation
Protocol: LC-MS/MS Method Validation
Sample Preparation: A protein precipitation method is typically the fastest and simplest approach for plasma samples. Add cold acetonitrile (containing a stable isotope-labeled internal standard, if available) to the plasma sample, vortex, and centrifuge to pellet the proteins.[15]
Chromatography: Use a reverse-phase C18 column to separate the analyte from endogenous plasma components. An optimized gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used for elution.
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard to ensure maximum sensitivity and specificity.
Validation: The method must be validated according to FDA guidelines, assessing parameters such as:[15]
Selectivity: No interference from endogenous components in blank plasma from at least six different sources.
Accuracy & Precision: Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples at low, medium, and high concentrations.
Calibration Curve: Linearity over the expected concentration range with a correlation coefficient (r²) > 0.99.
Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal ion suppression/enhancement from the plasma matrix.
Stability: Demonstrated stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Data Integration and Human Dose Prediction
The ultimate goal of preclinical PK profiling is to predict the compound's behavior in humans.[12] By integrating in vitro and in vivo data, we can build a preliminary model.
Allometric Scaling: This method uses the PK parameters (like clearance) from multiple animal species (e.g., mouse, rat, dog) to predict the human equivalent by scaling based on body weight.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: A more sophisticated approach that integrates the compound's physicochemical properties, in vitro ADME data, and physiological information into a multi-compartment model to simulate drug disposition in different organs and predict the human PK profile.[10][11]
The predicted human half-life, clearance, and bioavailability will be crucial for estimating a safe and potentially efficacious starting dose for Phase I clinical trials.
Conclusion
The pharmacokinetic profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate requires a systematic, evidence-based approach. This guide outlines a comprehensive strategy, beginning with fundamental physicochemical and in vitro ADME assays and culminating in a definitive in vivo rodent study. Each step is designed to answer critical questions about the molecule's disposition, metabolic fate, and potential for interactions. By rigorously adhering to these scientifically grounded and self-validating protocols, researchers can build a robust data package. This package will not only satisfy regulatory requirements but also provide the critical insights needed to confidently advance this promising compound through the drug development pipeline.
Al-Ostoot, F. H., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]
PubMed. (1998). Metabolism and pharmacokinetics of 1-(2'-hydroxy-ethyl)- and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-ones in the rat. National Library of Medicine. [Link]
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
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El-Nassan, H. B., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PMC. [Link]
Khan, K. M., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. MDPI. [Link]
Gavhane, M., et al. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development. [Link]
Journal of Applied Pharmaceutical Science. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]
MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
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ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
MDPI. (2025). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. [Link]
The Royal Society of Chemistry. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. [Link]
ResearchGate. (2026). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. [Link]
Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]
Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
RSC Publishing. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]
CORE. (2025). Pharmacokinetics Study of 1-ethyl-6-fluoro-1, 4-dihydro-4-oxo-7-[4-[(4-amino N- acetyl) phenoxy carbonyl methyl] -. [Link]
Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate molecular weight and exact mass
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Foundational Concepts: Molecula...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foundational Concepts: Molecular Weight vs. Exact Mass
A precise understanding of a molecule's mass is a cornerstone of chemical and pharmaceutical research. It is essential to distinguish between two key, yet distinct, metrics: molecular weight and exact mass.
Molecular Weight (MW): This is the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element. It is the value ubiquitously used in stoichiometric calculations for chemical reactions, preparation of solutions with specific molar concentrations, and other routine laboratory procedures. The unit for molecular weight is typically grams per mole ( g/mol ).
Exact Mass: In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), a powerful analytical technique that can resolve minute mass differences. The high precision of the exact mass allows for the unambiguous determination of a compound's elemental formula, a critical step in structure elucidation and the identification of unknown substances. The unit for exact mass is the Dalton (Da).
For professionals in drug development, the distinction is not merely academic. The molecular weight dictates the macroscopic scale of synthesis and formulation, while the exact mass is indispensable for the microscopic identification and characterization required for regulatory approval and quality control.
Physicochemical Properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
The fundamental physicochemical data for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate are presented below.
The molecular weight of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is calculated by summing the atomic weights of its constituent atoms, as found on the periodic table.
Calculation Breakdown:
Carbon (C): 11 × 12.011 u = 132.121 u
Hydrogen (H): 14 × 1.008 u = 14.112 u
Nitrogen (N): 2 × 14.007 u = 28.014 u
Oxygen (O): 3 × 15.999 u = 47.997 u
Total Molecular Weight: 222.244 u (or g/mol )
Determination of Exact Mass
The exact mass is calculated using the masses of the most abundant isotopes of the constituent elements.
Calculation Breakdown:
¹²Carbon (¹²C): 11 × 12.000000 Da = 132.000000 Da
¹Hydrogen (¹H): 14 × 1.007825 Da = 14.109550 Da
¹⁴Nitrogen (¹⁴N): 2 × 14.003074 Da = 28.006148 Da
¹⁶Oxygen (¹⁶O): 3 × 15.994915 Da = 47.984745 Da
Total Exact Mass: 222.100443 Da
This calculated exact mass is the theoretical value that would be observed in a high-resolution mass spectrum. The experimental protocol for verifying this would involve techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Structural Representation and Workflow
The structural formula of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is crucial for understanding its chemical properties and interactions.
Caption: Molecular structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
The following diagram illustrates the logical workflow for utilizing molecular weight and exact mass in a research context.
Caption: Workflow from synthesis to application, highlighting the roles of molecular weight and exact mass.
References
Title: Glycyl-DL-phenylalanine (Isomer with same molecular formula)
Source: PubChem
URL: [Link]
Predictive Toxicology and Preclinical Safety Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Executive Summary & Chemical Identity In modern drug discovery, the strategic fusion of privileged scaffolds is a primary method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. Ethyl 6-(3-hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern drug discovery, the strategic fusion of privileged scaffolds is a primary method for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS No. 1344100-16-8)[1] is a highly specialized building block that combines a nicotinate (pyridine-3-carboxylate) core with a 3-hydroxyazetidine ring.
While specific in vivo clinical toxicity data for this exact intermediate is not publicly cataloged[1], its safety profile can be rigorously predicted and evaluated by deconstructing its structural components. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the mechanistic toxicology, metabolic liabilities, and self-validating preclinical safety protocols required when utilizing this compound in drug development.
Evaluating the safety of this compound requires understanding the causality behind its metabolic degradation. Each functional group presents distinct biochemical interactions.
The Azetidine Motif: Stability vs. Bioactivation
Azetidine rings are increasingly incorporated into drug scaffolds to lower intrinsic clearance and improve metabolic stability relative to larger, more flexible piperidine or pyrrolidine rings[2],[3]. The rigid four-membered ring reduces nitrogen basicity and limits undesirable off-target binding[3].
The Liability: Despite their stability, azetidines are susceptible to Cytochrome P450 (CYP)-mediated
α
-carbon oxidation[4]. This oxidation leads to the scission (opening) of the azetidine ring, generating reactive electrophilic aldehydes or ketones[4]. If these electrophiles are not rapidly neutralized by intracellular glutathione (GSH), they can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI) or idiosyncratic immune responses[4].
The Nicotinate Core: Niacin-like Metabolism
The pyridine-3-carboxylate scaffold is a fundamental component of vitamin B3 (niacin) and is deeply integrated into central metabolic coenzymes like NAD and NADP[5].
The Liability: While generally recognized as safe, high systemic exposures to nicotinate derivatives can saturate first-pass hepatic metabolism[5]. Excessive nicotinate pathway activation has been linked to the disruption of vitamin B6 metabolism and can trigger prostaglandin-mediated cutaneous vasodilation, clinically observed as "flushing"[5],[6].
The Ethyl Ester: Prodrug Hydrolysis
The ethyl ester moiety acts as a lipophilic mask. In biological systems, it is rapidly hydrolyzed by ubiquitous carboxylesterases (CES) in the plasma and liver. Consequently, in vitro assays utilizing the parent ester may not accurately reflect in vivo toxicity, where the primary circulating species will be the free 6-(3-hydroxyazetidin-1-yl)nicotinic acid.
Predictive Metabolic Pathway
The following diagram illustrates the predicted metabolic fate of the compound, highlighting the divergence between benign ester hydrolysis and potentially toxic azetidine ring scission.
Caption: Predicted metabolic pathways including ester hydrolysis and CYP-mediated azetidine ring scission.
Preclinical Safety Assessment Protocols
To confidently advance derivatives of this compound, researchers must employ self-validating experimental systems that isolate and quantify the structural liabilities mentioned above.
Rationale: To determine if the azetidine ring undergoes CYP-mediated scission into reactive electrophiles that could cause hepatotoxicity[4].
Methodology:
Preparation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4).
Trapping Agent Addition: Add 5 mM Glutathione (GSH) to trap soft electrophiles, and 5 mM Semicarbazide to trap hard electrophilic aldehydes generated by ring scission[4].
Initiation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
Termination: Quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS, scanning for GSH-adducts and semicarbazone derivatives.
Self-Validation System: The protocol validates itself by running parallel incubations without NADPH (negative control) to confirm that any observed ring scission is strictly cytochrome P450-dependent, alongside a known bioactivatable azetidine as a positive control.
Protocol 2: In Vitro Cytotoxicity and Hepatotoxicity
Rationale: To assess baseline cellular toxicity in hepatic cells where nicotinate metabolism and azetidine oxidation primarily occur[5],[4].
Methodology:
Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1x10⁴ cells/well in DMEM supplemented with 10% FBS.
Dosing: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM).
Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
Viability Assay: Add CellTiter-Glo® reagent to measure ATP levels as a direct indicator of metabolically active cells.
Readout: Measure luminescence and calculate the IC₅₀.
Self-Validation System: The assay utilizes a vehicle-only control (0.1% DMSO) to establish a 100% viability baseline, and a known hepatotoxin (e.g., Chlorpromazine) to confirm the assay's sensitivity to drug-induced liver injury.
Preclinical Safety Workflow
Caption: Tiered preclinical safety and toxicity evaluation workflow for azetidine-nicotinate derivatives.
Quantitative Data & Safety Thresholds
Based on the structural class (azetidines and nicotinates), the following table summarizes the expected quantitative thresholds required to clear Tier 1 and Tier 2 safety assessments.
Parameter
Expected Range / Safety Threshold
Mechanistic Rationale
Hepatic Intrinsic Clearance (CLint)
< 15 µL/min/mg
The azetidine ring provides superior metabolic stability compared to piperidines, keeping clearance low[4],[3].
IC₅₀ (HepG2 Cytotoxicity)
> 50 µM
The nicotinate core is generally well-tolerated; toxicity is highly dependent on the rate of azetidine ring scission[5],[4].
GSH Adduct Formation
< 10 pmol/mg/min
Low adduct formation indicates a low risk of electrophilic stress and idiosyncratic hepatotoxicity[4].
Plasma Half-life (Parent Ester)
< 15 mins
Rapid hydrolysis by plasma carboxylesterases converts the prodrug to the active free acid.
Conclusion
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a highly functionalized, privileged scaffold. While the nicotinate core ensures excellent drug-like properties and membrane permeability, the azetidine ring introduces a specific, testable metabolic liability. By employing the self-validating protocols outlined in this guide—specifically reactive metabolite trapping and hepatic cytotoxicity screening—drug development professionals can safely harness this building block while mitigating the risks of late-stage toxicological failure.
Frontiers in Public Health. Metabolic characteristics related to potentially toxic elements in the blood of young adults in China: a cross-sectional study. Retrieved from:[Link]
Chemical Research in Toxicology (ACS). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Retrieved from:[Link]
ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from:[Link]
An In-Depth Technical Guide to Characterizing the Binding Affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to Target Proteins
Introduction Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a novel small molecule with a pyridine core, a structural motif prevalent in a wide array of biologically active compounds. While the specific biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a novel small molecule with a pyridine core, a structural motif prevalent in a wide array of biologically active compounds. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known pharmacophores suggests potential interactions with a range of protein targets. For instance, pyridine and nicotinic acid derivatives have been reported to exhibit activities against bacterial enzymes, as well as modulating the function of neuronal receptors such as nicotinic acetylcholine receptors (nAChRs), serotonin (5-HT) receptors, dopamine receptors, and sigma (σ) receptors[1][2][3][4][5].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a panel of putative protein targets. We will delve into the theoretical underpinnings and practical execution of state-of-the-art biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). By not merely listing procedural steps but also explaining the rationale behind experimental choices, this document aims to empower researchers to generate robust and reliable binding data, a cornerstone of modern drug discovery.
The following sections will detail the principles of these techniques, provide step-by-step protocols for their implementation, and offer insights into data interpretation and validation. We will consider a few hypothetical, yet plausible, target proteins for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate based on the known activities of related compounds: a ligand-gated ion channel (e.g., the 5-HT3 receptor), a G-protein coupled receptor (e.g., the D2 dopamine receptor), and a bacterial enzyme (e.g., DNA gyrase).
Section 1: Foundational Principles of Binding Affinity Determination
The interaction between a ligand (in this case, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate) and its protein target is a dynamic equilibrium, characterized by the rates of association (k_on) and dissociation (k_off). The ratio of these rates defines the equilibrium dissociation constant (K_D), a measure of binding affinity. A lower K_D value signifies a higher binding affinity.
Two of the most powerful and widely used techniques for the direct, label-free measurement of binding affinity are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures the binding of an analyte (the small molecule) in solution to a ligand (the protein) immobilized on a sensor surface in real-time[6][7][8]. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. This change is proportional to the mass bound to the surface.
Why Choose SPR?
Real-time kinetics: SPR provides both association (k_on) and dissociation (k_off) rate constants, offering a deeper understanding of the binding event beyond just the affinity (K_D).
Label-free: Neither the protein nor the small molecule requires labeling, which can sometimes interfere with binding.
High sensitivity: SPR can detect the binding of low molecular weight compounds to large protein targets.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a protein in solution[9][10][11][12]. By titrating the ligand into a solution containing the protein at a constant temperature, a binding isotherm can be generated. Fitting this curve allows for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment[9][12].
Why Choose ITC?
Thermodynamic characterization: ITC is the gold standard for obtaining a complete thermodynamic profile of a binding interaction, including enthalpy (ΔH) and, by calculation, entropy (ΔS) and Gibbs free energy (ΔG)[11].
Solution-based: The interaction occurs between molecules free in solution, without the need for immobilization, which can sometimes affect protein conformation.
Stoichiometry: ITC directly measures the stoichiometry of the binding interaction.
Section 2: Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the steps for determining the binding kinetics and affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to an immobilized protein target.
2.1.1 Materials and Reagents
SPR instrument (e.g., Biacore, ProteOn)
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Regeneration solution (e.g., Glycine-HCl pH 2.0)
2.1.2 Experimental Workflow
Caption: Workflow for SPR-based binding affinity analysis.
2.1.3 Step-by-Step Protocol
Preparation:
Prepare all buffers and degas them thoroughly.
Prepare a stock solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in DMSO and create a serial dilution in running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to minimize solvent effects.
Equilibrate the SPR instrument and sensor chip with running buffer until a stable baseline is achieved.
Protein Immobilization (Amine Coupling):
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
Inject the purified target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via its primary amines.
Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
Binding Analysis:
Inject the lowest concentration of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate over both the protein-immobilized and reference flow cells for a set period to monitor association.
Switch to running buffer flow to monitor the dissociation of the compound from the protein.
After complete dissociation or a sufficient time to establish the dissociation rate, regenerate the sensor surface by injecting a pulse of a low pH solution (e.g., glycine-HCl pH 2.0) to remove any remaining bound compound.
Repeat the binding analysis with increasing concentrations of the compound.
Data Analysis:
Subtract the reference flow cell data from the protein-immobilized flow cell data to obtain the specific binding sensorgrams.
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D)[13][14].
2.1.4 Data Presentation
Parameter
Value
k_on (M⁻¹s⁻¹)
1.5 x 10⁵
k_off (s⁻¹)
3.0 x 10⁻³
K_D (nM)
20
Chi²
0.5
Table 1: Example SPR kinetic data for the binding of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a hypothetical target protein.
Isothermal Titration Calorimetry (ITC) Analysis
This protocol details the measurement of the thermodynamic parameters of the interaction between Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and a target protein in solution.
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)
Degassing apparatus
2.2.2 Experimental Workflow
Caption: Workflow for ITC-based binding affinity analysis.
2.2.3 Step-by-Step Protocol
Preparation:
Dialyze the purified target protein extensively against the chosen buffer to ensure buffer matching[15].
Dissolve the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in the final dialysis buffer (dialysate) to the desired concentration. The compound concentration in the syringe should typically be 10-20 times the protein concentration in the cell[16][17].
Accurately determine the concentrations of both the protein and the compound solutions.
Thoroughly degas both solutions immediately before the experiment.
Instrument Setup and Loading:
Set the experimental temperature (e.g., 25°C).
Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
Load the compound solution into the injection syringe.
Titration:
Allow the system to equilibrate to a stable baseline.
Perform a series of small injections (e.g., 2 µL) of the compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
A typical experiment consists of 1-2 initial small injections followed by 18-20 larger, equal-volume injections.
Data Analysis:
Integrate the area of each injection peak to determine the heat change per injection.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction[9][12].
2.2.4 Data Presentation
Parameter
Value
K_D (nM)
25
n (Stoichiometry)
0.98
ΔH (kcal/mol)
-8.5
-TΔS (kcal/mol)
-2.0
ΔG (kcal/mol)
-10.5
Table 2: Example ITC thermodynamic data for the binding of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate to a hypothetical target protein.
Section 3: Potential Target Classes and Signaling Pathways
Based on the chemical structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, several classes of proteins are plausible targets.
Ligand-Gated Ion Channels (e.g., 5-HT3 Receptor)
The 5-HT3 receptor is a cation-selective ligand-gated ion channel belonging to the Cys-loop superfamily, which also includes nAChRs[1][18][19][20][21]. Binding of serotonin opens the channel, leading to neuronal depolarization[18][19]. Many pyridine-containing molecules act as modulators of these receptors.
The D2 dopamine receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to G_i proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels[22][23][24][25][26]. It is a primary target for antipsychotic drugs[22][23].
Bacterial Enzymes (e.g., DNA Gyrase)
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics[4][27][28][29][30]. Quinolone antibiotics, which often contain a pyridine-like core, inhibit gyrase activity[4][29].
Conclusion
This guide provides a robust framework for the systematic evaluation of the binding affinity of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By employing techniques like SPR and ITC, researchers can obtain high-quality, quantitative data on the interaction of this novel compound with potential protein targets. A thorough understanding of a compound's binding characteristics is a critical step in the drug discovery and development pipeline, providing the foundation for subsequent studies on its mechanism of action, selectivity, and therapeutic potential. The methodologies and principles outlined herein are designed to ensure scientific integrity and to facilitate the generation of reliable and reproducible results.
References
Title: Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design
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Title: Planning your ITC Experiment
Source: University of Montana
URL: [Link]
Title: Isothermal Titration Calorimetry (ITC)
Source: Center for Macromolecular Interactions
URL: [Link]
Title: Analysis of Surface Plasmon Resonance Curves with a Novel Sigmoid-Asymmetric Fitting Algorithm
Source: MDPI
URL: [Link]
Title: Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments
Source: NECTAR COST
URL: [Link]
Title: Comparison of SPR binding curves for characterization of protein interactions and analysis of screening data
Source: ResearchGate
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Title: Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery
Source: PMC
URL: [Link]
Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: A Detailed Protocol for Researchers
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This compound is a valuable building block in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This compound is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the development of novel therapeutic agents. The described synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between ethyl 6-chloronicotinate and 3-hydroxyazetidine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and methods for purification and characterization.
Introduction
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine core, substituted with a 3-hydroxyazetidine moiety, is a common scaffold in pharmaceutical compounds. The presence of the azetidine ring can impart favorable pharmacokinetic properties, while the hydroxyl group offers a site for further functionalization.
The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution reaction. In this reaction, the nitrogen atom of 3-hydroxyazetidine acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyridine ring of ethyl 6-chloronicotinate. The electron-withdrawing nature of the ester group and the pyridine nitrogen atom activates the 6-position of the ring towards nucleophilic attack, facilitating the reaction.[1][2]
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
Materials and Reagents
Reagent/Material
Formula
Molecular Weight ( g/mol )
CAS Number
Supplier
Ethyl 6-chloronicotinate
C₈H₈ClNO₂
185.61
30529-70-5
Commercially Available
3-Hydroxyazetidine hydrochloride
C₃H₈ClNO
109.55
18621-18-6
Commercially Available
Triethylamine (TEA)
C₆H₁₅N
101.19
121-44-8
Commercially Available
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Commercially Available
Saturated aqueous sodium bicarbonate
NaHCO₃
84.01
144-55-8
Prepared in-house
Brine
NaCl
58.44
7647-14-5
Prepared in-house
Anhydrous sodium sulfate
Na₂SO₄
142.04
7757-82-6
Commercially Available
Ethyl acetate
C₄H₈O₂
88.11
141-78-6
Commercially Available
Hexanes
C₆H₁₄
86.18
110-54-3
Commercially Available
Step-by-Step Synthesis Procedure
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 6-chloronicotinate (1.0 equivalent) in dichloromethane (DCM).
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction with 3-hydroxyazetidine hydrochloride.
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is done to control the initial exotherm of the reaction and to minimize potential side reactions.
Nucleophile Addition: Slowly add a solution of 3-hydroxyazetidine hydrochloride (1.1 equivalents) in a minimal amount of a suitable solvent (if necessary, though direct addition of the solid is often feasible) to the cooled reaction mixture. The azetidine is the nucleophile that will displace the chloride on the pyridine ring.[3]
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl 6-chloronicotinate) is consumed.
Work-up - Quenching: Upon completion, quench the reaction by adding water to the flask.
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[1] The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the pure Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.[1]
Reaction Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Mechanistic Insights: The SNAr Pathway
The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of aromatic rings that are substituted with strong electron-withdrawing groups.[2][4]
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 3-hydroxyazetidine on the carbon atom bearing the chlorine atom at the 6-position of the pyridine ring. This addition is the rate-determining step.[5]
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing ester group and the ring nitrogen.[2]
Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.
The presence of the electron-withdrawing ethyl carboxylate group is crucial for the success of this reaction as it stabilizes the negatively charged intermediate.[2]
Characterization Data
The final product, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, should be characterized to confirm its identity and purity.
Incomplete Reaction: If TLC analysis indicates the presence of starting material after 18 hours, the reaction time can be extended. Ensure that the 3-hydroxyazetidine hydrochloride is of good quality and that the triethylamine is dry.
Low Yield: Low yields can result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful column chromatography.
Side Reactions: The presence of water can lead to hydrolysis of the ester. It is important to use anhydrous solvents and reagents.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By understanding the underlying chemical principles and following the detailed steps, researchers can successfully prepare this important building block for their drug discovery and development programs.
References
BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
PrepChem.com. Synthesis of ethyl 6-(methoxyphenyl)cinnolin-3-yl carboxylate. Available from: [Link]
Google Patents. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
ResearchGate. Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Available from: [Link]
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Available from: [Link]
INTERNATIONAL JOURNAL OF PHARMACOGNOSY. SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. Available from: [Link]
Google Patents. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available from: [Link]
ACG Publications. Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Available from: [Link]
Application Note: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in Drug Discovery and Lead Optimization
Strategic Rationale & Introduction Modern medicinal chemistry has experienced a paradigm shift away from planar, lipophilic aromatic rings (the "flatland" of drug discovery) toward three-dimensional, sp3-rich architectur...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Introduction
Modern medicinal chemistry has experienced a paradigm shift away from planar, lipophilic aromatic rings (the "flatland" of drug discovery) toward three-dimensional, sp3-rich architectures[1]. This transition is driven by the clinical observation that increased saturation (higher Fraction of sp3 carbons, or Fsp3) correlates strongly with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[2].
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8)[3] has emerged as a highly privileged, bifunctional building block that directly addresses these modern design principles. The scaffold combines two critical structural motifs:
The 3-Hydroxyazetidine Ring: Azetidines serve as conformationally restricted bioisosteres for larger saturated heterocycles like piperidine, pyrrolidine, and morpholine[4][5]. The four-membered ring lowers lipophilicity (LogP), increases structural rigidity, and imparts exceptional metabolic stability[4]. The secondary hydroxyl group provides a critical hydrogen bond donor/acceptor for target engagement and serves as a synthetic handle for late-stage functionalization[6][7].
The Pyridine-3-carboxylate Core: The pyridine ring acts as a bioisostere for benzene, with the nitrogen atom providing a polar interaction vector that significantly improves aqueous solubility[8]. The ethyl ester at the 3-position is a robust synthetic handle that can be selectively saponified to a carboxylic acid for library diversification via amide coupling.
Physicochemical Profiling
To understand the causality behind selecting this scaffold during lead optimization, we must analyze its theoretical physicochemical properties compared to a traditional planar motif. Replacing a standard phenyl-piperidine moiety with the azetidine-pyridine scaffold yields dramatic improvements in drug-like properties.
In early-stage drug discovery, high-throughput screening (HTS) hits often suffer from poor solubility and high lipophilicity. Scaffold hopping using Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate allows medicinal chemists to replace problematic aromatic rings. The azetidine ring reduces the entropic penalty upon target binding due to its conformational rigidity, often resulting in improved binding affinities while simultaneously rescuing the pharmacokinetic profile[8][9].
Fig 1: Lead optimization workflow utilizing the azetidine-pyridine scaffold for property enhancement.
B. Targeted Protein Degradation (PROTACs)
Bifunctional degraders (PROTACs) require precise spatial orientation between the target protein ligand and the E3 ligase ligand. This scaffold provides two orthogonal exit vectors: the C3-carboxylate and the azetidine hydroxyl group. The carboxylate can be coupled to the target ligand, while the hydroxyl group undergoes O-alkylation to attach a PEG or alkyl linker terminating in an E3 ligase binder (e.g., CRBN or VHL ligands).
Fig 2: Orthogonal functionalization of the scaffold for PROTAC bifunctional degrader synthesis.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in quality control steps.
Protocol 1: Saponification to Free Carboxylic Acid
Objective: Convert the ethyl ester into a reactive carboxylic acid handle without degrading the strained azetidine ring.
Causality & Design: Lithium hydroxide (LiOH) is specifically selected over sodium or potassium hydroxide. The milder nature of LiOH prevents unwanted nucleophilic aromatic substitution (SNAr) at the electron-deficient pyridine ring and preserves the integrity of the highly strained (25.2 kcal/mol) azetidine ring[10]. A ternary solvent system is employed to ensure complete solvation of the lipophilic ester while maintaining the hydroxide in the aqueous phase, driving the reaction kinetically.
Step-by-Step Procedure:
Dissolve 1.0 eq (e.g., 500 mg) of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 0.1 M) at 0 °C.
Add 2.0 eq of LiOH·H2O portion-wise to control the exothermic dissolution.
Warm the reaction to ambient temperature (20-25 °C) and stir for 4 hours. Critical: Avoid heating above 30 °C to prevent base-catalyzed ring opening of the azetidine.
Validation: Monitor reaction completion via LC-MS (ESI+). Confirm the disappearance of the ester mass (m/z 223.1 [M+H]+) and the appearance of the acid mass (m/z 195.1[M+H]+).
Concentrate the mixture under reduced pressure to remove organic volatiles (THF/MeOH).
Cool the aqueous residue to 0 °C and carefully acidify with 1M HCl to pH ~4.5. Critical: The isoelectric point must be targeted. Over-acidification will protonate the pyridine/azetidine nitrogens, pulling the product back into the aqueous phase.
Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid.
Protocol 2: Amide Coupling for Library Diversification
Objective: Couple the carboxylic acid intermediate with diverse primary/secondary amines for Structure-Activity Relationship (SAR) screening.
Causality & Design: HATU is utilized as the coupling reagent due to its superior efficiency in activating electron-deficient heteroaromatic carboxylic acids, minimizing epimerization and maximizing yield. N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered, non-nucleophilic base to maintain the carboxylate in its reactive anionic state without competing for the activated ester intermediate.
Step-by-Step Procedure:
Dissolve 1.0 eq of 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under an N2 atmosphere.
Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to pre-form the activated OAt-ester.
Add 1.2 eq of the desired amine (R-NH2).
Stir the reaction mixture at room temperature for 2-4 hours.
Quench with saturated aqueous NaHCO3 and extract with EtOAc (3x).
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate.
Validation: Purify via flash column chromatography (DCM/MeOH gradient). Confirm purity (>95%) via analytical HPLC and structural integrity via 1H NMR (monitoring the preservation of the azetidine multiplet signals at ~3.8-4.5 ppm).
Protocol 3: O-Alkylation of the Azetidine Hydroxyl (PROTAC Linker Attachment)
Objective: Functionalize the C3-hydroxyl group of the azetidine for linker attachment in TPD workflows.
Causality & Design: The secondary hydroxyl group on the azetidine ring is a competent nucleophile when deprotonated[7]. Sodium hydride (NaH) is used to generate the alkoxide. The reaction must be performed strictly at 0 °C to prevent elimination reactions or ring-opening of the strained four-membered system[10].
Step-by-Step Procedure:
Dissolve the amide-coupled intermediate (from Protocol 2) in anhydrous DMF under an inert atmosphere.
Cool the solution to 0 °C using an ice bath.
Carefully add 1.5 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H2 evolution ceases, indicating complete alkoxide formation.
Add 1.2 eq of the desired PROTAC linker-halide (e.g., a PEG-based linker with a terminal leaving group) dropwise.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quench carefully with saturated aqueous NH4Cl at 0 °C.
Extract with EtOAc, wash with brine, dry, and purify via reverse-phase preparative HPLC to isolate the bifunctional conjugate.
References
Bauer, M. R., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 2021, 12, 448-471. URL:[Link]
Kirichok, A. A., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery, 2026, 18(3), 1-35. URL:[Link]
MacMillan, D. W. C., et al. "Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization." Organic Letters, 2023, 26(14), 2702–2707. URL:[Link]
Lopchuk, J. M., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Tetrahedron Letters, 2018. URL:[Link]
Application Notes & Protocols: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Versatile Pharmaceutical Building Block
Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that can confer advantageous physico...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Azetidine Moiety in Drug Discovery
The landscape of modern medicinal chemistry is characterized by a continuous search for molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. Among these, small, strained heterocycles have emerged as particularly valuable. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prime example of a "privileged scaffold" that is increasingly incorporated into advanced therapeutic agents.[1][2]
The unique structural features of azetidines, such as high ring strain and a pronounced three-dimensional character, offer several benefits in drug design.[1] These include improved solubility, enhanced metabolic stability, and the ability to form specific, high-affinity interactions with biological targets.[1][3] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine motif, underscoring its therapeutic relevance.[1]
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate stands out as a particularly useful building block. It combines the favorable properties of the azetidine ring with a functionalized pyridine core. The secondary hydroxyl group on the azetidine ring and the ethyl ester on the pyridine ring serve as versatile handles for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries for lead optimization.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a building block is essential for its effective application in synthesis.
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate offers three primary points for diversification: the hydroxyl group of the azetidine, the ester of the pyridine, and potentially the pyridine ring itself. Below are detailed protocols for two common and highly effective transformations.
Protocol 1: Amide Bond Formation via Saponification and EDC/HOBt Coupling
This two-step protocol first converts the ethyl ester to a carboxylic acid, which is then coupled with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building complex molecules.[5]
Workflow Diagram: Amide Synthesis
Caption: Two-step amide synthesis workflow.
Step 1: Saponification of the Ethyl Ester
Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a necessary activation step for the subsequent amide coupling. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation due to its high reactivity and selectivity. The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of both the organic substrate and the inorganic base.
Dissolve Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
Extract the product with DCM (3 x 50 mL).
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield 6-(3-hydroxyazetidin-1-yl)nicotinic acid as a solid.
Step 2: EDC/HOBt-Mediated Amide Coupling
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid.[5] The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral amines are used.[5] N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.[6] Dimethylformamide (DMF) is an excellent solvent for this type of coupling reaction.
Dissolve 6-(3-hydroxyazetidin-1-yl)nicotinic acid (1.0 eq) in anhydrous DMF.
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
Add the desired amine (1.1 eq) to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: O-Alkylation of the Hydroxyl Group
This protocol demonstrates the derivatization of the secondary alcohol on the azetidine ring. O-alkylation can be used to introduce a variety of functional groups, which can modulate the compound's properties, such as lipophilicity and metabolic stability.
Workflow Diagram: O-Alkylation
Caption: O-Alkylation via nucleophilic substitution.
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form a reactive alkoxide. The subsequent addition of an alkyl halide results in a nucleophilic substitution (SN2) reaction to form the desired ether. Anhydrous conditions are crucial as NaH reacts violently with water.
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.5 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous THF to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes.
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with EtOAc (3 x 50 mL).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Conclusion: A Gateway to Novel Chemical Matter
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a highly valuable and versatile building block for drug discovery. Its strategic combination of a privileged azetidine scaffold with readily functionalizable handles provides medicinal chemists with a powerful tool for the synthesis of novel chemical entities. The protocols outlined in this guide offer robust and reproducible methods for the derivatization of this compound, enabling the systematic exploration of chemical space and the optimization of lead compounds. Further investigation into the diverse reactivity of this building block is warranted to fully exploit its potential in the development of next-generation therapeutics.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
Azetidines in Drug Discovery. PharmaBlock.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society.
The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. Benchchem.
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024).
The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
Catalytic Cross-Coupling Reactions with Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrog...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged structure. The functionalization of the pyridine ring through catalytic cross-coupling reactions has become an indispensable tool for the rapid generation of molecular diversity in drug discovery programs. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on derivatives of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a versatile building block for novel therapeutics.
For the purpose of these protocols, we will assume the starting material is a halogenated derivative, such as Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate , which allows for cross-coupling at the 2-position of the pyridine ring. The principles and conditions outlined can be adapted for other halogenated isomers of this scaffold.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1][2] Its tolerance of a wide range of functional groups and the commercial availability of a vast array of boronic acids and esters make it a first-choice for library synthesis.[3]
Application Notes
The pyridine ring in the target scaffold is electron-deficient due to the presence of the nitrogen atom and the ethyl carboxylate group at the 3-position. This electronic nature generally favors the oxidative addition step in the catalytic cycle, making even less reactive aryl chlorides suitable coupling partners.[4][5] The 3-hydroxyazetidinyl moiety is expected to be stable under typical Suzuki-Miyaura conditions.[6]
The choice of catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl chlorides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective.[4] The use of a mild inorganic base is generally sufficient to promote the transmetalation step without causing hydrolysis of the ester group.
Detailed Protocol: Synthesis of Ethyl 2-Aryl-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with various arylboronic acids.
Palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]) (2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried reaction vessel, add Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the arylboronic acid, and the base.
Evacuate and backfill the vessel with an inert gas three times.
Add the anhydrous solvent system to the mixture.
Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Entry
Arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
8
85
2
4-Methoxyphenylboronic acid
[Pd(dppf)Cl₂] (2)
Cs₂CO₃
Toluene/H₂O
100
6
92
3
3-Thienylboronic acid
Pd(PPh₃)₄ (3)
K₂CO₃
Dioxane/H₂O
90
10
78
4
4-Fluorophenylboronic acid
[Pd(dppf)Cl₂] (2)
Cs₂CO₃
Toluene/H₂O
100
6
88
Visualization: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[7][8] This reaction is of immense importance in medicinal chemistry for the introduction of diverse amine functionalities.[9]
Application Notes
For the amination of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the choice of a suitable catalyst system is crucial to overcome the lower reactivity of the chloride leaving group and to ensure compatibility with the various functional groups present in the molecule.[10] The use of sterically hindered biarylphosphine ligands, such as XPhos or BrettPhos, in combination with a palladium precursor like Pd₂(dba)₃, is often necessary for efficient coupling.[11] Strong bases like sodium tert-butoxide (NaOtBu) are typically required, but care must be taken to avoid potential side reactions such as ester hydrolysis. The hydroxyl group on the azetidine ring is generally tolerated, but protection may be considered if it interferes with the reaction. The azetidine ring itself is stable under these conditions.[12]
Detailed Protocol: Synthesis of Ethyl 2-(Amino)-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates
This protocol provides a general method for the Buchwald-Hartwig amination of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with a variety of primary and secondary amines.
In a glovebox or under a stream of inert gas, add the palladium precursor and the ligand to an oven-dried reaction vessel.
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.
Add the base, followed by Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and the amine.
Seal the reaction vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the residue by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Entry
Amine
Catalyst/Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃/XPhos (1/2)
NaOtBu
Toluene
100
18
82
2
Aniline
Pd₂(dba)₃/BrettPhos (1.5/3)
K₃PO₄
Dioxane
110
24
75
3
Benzylamine
Pd₂(dba)₃/XPhos (1/2)
NaOtBu
Toluene
100
16
88
4
Azetidine
Pd₂(dba)₃/XPhos (1/2)
NaOtBu
Toluene
90
20
79
Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Section 3: Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] The introduction of an alkyne moiety provides a versatile handle for further transformations, such as click chemistry, cyclization reactions, or reduction to other functional groups.
Application Notes
The Sonogashira coupling of Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be performed under either copper-catalyzed or copper-free conditions.[15] The traditional copper-catalyzed method is often very efficient but can be sensitive to certain functional groups and may require rigorous exclusion of oxygen to prevent alkyne homocoupling. Copper-free conditions have been developed to address these issues and are often preferred for complex molecules.[16] The electron-deficient nature of the pyridine substrate is beneficial for the oxidative addition step. An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as the solvent as well.
Detailed Protocol: Synthesis of Ethyl 2-(Alkynyl)-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylates
This protocol describes a general procedure for the copper-catalyzed Sonogashira coupling.
Amine base (e.g., Triethylamine or Diisopropylethylamine)
Anhydrous solvent (e.g., THF or DMF, optional)
Inert gas (Argon or Nitrogen)
Procedure:
To an oven-dried Schlenk flask, add Ethyl 2-chloro-6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, the palladium catalyst, and copper(I) iodide.
Evacuate and backfill the flask with an inert gas.
Add the anhydrous solvent (if used) and the amine base via syringe.
Add the terminal alkyne dropwise to the stirred mixture.
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.
Once the starting material is consumed, cool the reaction to room temperature.
Remove the solvent under reduced pressure.
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
Entry
Alkyne
Catalyst (mol%)
Co-catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3)
CuI (1.5)
Et₃N
THF
60
6
90
2
Trimethylsilylacetylene
Pd(PPh₃)₂Cl₂ (3)
CuI (1.5)
DIPEA
DMF
50
8
85
3
1-Hexyne
Pd(PPh₃)₂Cl₂ (3)
CuI (1.5)
Et₃N
THF
60
10
81
4
Propargyl alcohol
Pd(PPh₃)₂Cl₂ (3)
CuI (1.5)
Et₃N
THF
RT
12
77
Visualization: Catalytic Cycle of the Sonogashira Reaction
Application Note: Functionalization and Derivatization Techniques for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Introduction & Strategic Rationale In modern drug disc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Guide & Standard Operating Protocols
Introduction & Strategic Rationale
In modern drug discovery, the incorporation of strained, sp3-rich heterocycles is a proven strategy to improve the physicochemical and pharmacokinetic profiles of lead compounds. Azetidines, in particular, have emerged as privileged structural motifs. They offer conformational rigidity, lower lipophilicity (logD), and enhanced metabolic stability compared to their larger pyrrolidine or acyclic amine counterparts .
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) is a highly versatile bifunctional building block . It combines a synthetically tractable pyridine core with two orthogonal derivatization handles: a secondary hydroxyl group on the strained azetidine ring and an ethyl ester at the 3-position of the pyridine. This guide details field-proven methodologies for selectively functionalizing these sites while preserving the integrity of the strained 4-membered ring.
Fig 1. Orthogonal functionalization sites of the azetidine-pyridine building block.
The secondary alcohol on the azetidine ring is a prime target for late-stage functionalization. However, nucleophilic substitutions (SN2) on 4-membered rings are notoriously difficult. The high ring strain (~26 kcal/mol) makes carbocation intermediates highly unstable, often leading to ring expansion (forming pyrrolines) or ring-opening elimination reactions . Therefore, derivatization requires concerted mechanisms or highly activated leaving groups under strictly controlled thermal conditions.
Protocol 1: Deoxofluorination via DAST
Replacing the hydroxyl group with fluorine is a common strategy to increase metabolic stability and membrane permeability without significantly altering the steric bulk of the molecule.
Preparation: Dissolve 1.0 eq of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.
Cooling (Critical Step): Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: DAST reacts with the hydroxyl group to form an alkoxyaminosulfur difluoride intermediate. Maintaining -78 °C prevents the intermediate from dissociating into a carbocation, thereby forcing a concerted SN2-like fluoride displacement and preventing ring expansion.
Addition: Add DAST (1.5 eq) dropwise over 10 minutes.
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NaHCO3 until CO2 evolution ceases.
Workup: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
Validation Checkpoint: Analyze the purified product via 19F NMR. A successful transformation is confirmed by a distinct multiplet around -175 ppm, characteristic of a fluorine atom on an azetidine ring.
The ethyl ester serves as an excellent precursor for generating diverse amide libraries, which are ubiquitous in kinase inhibitors and GPCR ligands. The challenge lies in hydrolyzing the ester without utilizing harsh acidic conditions, which can cleave the azetidine ring . Mild saponification using Lithium Hydroxide (LiOH) is the optimal choice.
Protocol 2: Mild Saponification and Amide Coupling
Part 2A: Saponification
Dissolve 1.0 eq of the starting material in a 2:1:1 mixture of THF:MeOH:H2O (0.2 M).
Add LiOH·H2O (3.0 eq) portion-wise at 0 °C.
Warm to room temperature and stir for 4 hours.
Concentrate under reduced pressure to remove THF and MeOH. Acidify the remaining aqueous layer with 1M HCl to pH ~4.5 (the calculated isoelectric point).
Extract the resulting 6-(3-hydroxyazetidin-1-yl)nicotinic acid with 10% isopropanol in DCM, dry over Na2SO4, and concentrate.
Validation Checkpoint: Take a 10 µL reaction aliquot, dilute in 1 mL MeCN, and run LC-MS. The reaction is complete when the starting material peak (m/z 223.1 [M+H]+) is entirely replaced by the acid peak (m/z 195.1[M+H]+).
Part 2B: HATU-Mediated Amide Coupling
Causality: Nicotinic acids can be electronically deactivated. HATU is utilized because it generates a highly reactive HOAt ester intermediate, rapidly driving aminolysis even with sterically hindered amines. DIPEA is used as a non-nucleophilic base to neutralize amine salts without competing for the active ester.
Dissolve the nicotinic acid derivative (1.0 eq) in anhydrous DMF (0.1 M).
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to pre-form the active ester.
Add the primary or secondary amine (1.2 eq) and stir for 16 hours at room temperature.
Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and purify.
Integrated Synthetic Workflows
The following workflow illustrates the divergent pathways available for library generation using this building block.
Fig 2. Divergent synthetic workflows for ester and hydroxyl functionalization.
Quantitative Data & Reaction Parameters
The table below summarizes the expected yields and critical analytical markers for the derivatization techniques discussed, providing a benchmark for process optimization.
Derivatization Pathway
Transformation
Reagents & Conditions
Typical Yield (%)
Key Analytical Marker
Pathway A (Azetidine)
Deoxofluorination
DAST, DCM, -78 °C to RT, 12h
55 - 65%
19F NMR: ~ -175 ppm
Pathway A (Azetidine)
Mesylation
MsCl, Et3N, DCM, 0 °C, 2h
> 90%
LC-MS: [M+H]+ + 78 Da
Pathway B (Ester)
Saponification
LiOH·H2O, THF/MeOH/H2O, RT, 4h
85 - 95%
LC-MS: [M+H]+ - 28 Da
Pathway B (Ester)
Amide Coupling
HATU, DIPEA, DMF, RT, 16h
70 - 85%
1H NMR: Amide NH ~8.0-8.5 ppm
Conclusion
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a highly valuable scaffold for medicinal chemistry. By strictly controlling reaction temperatures during azetidine functionalization and utilizing mild conditions for ester manipulations, researchers can efficiently generate diverse, sp3-enriched libraries with highly predictable pharmacokinetic advantages.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
An Approach to Alkyl Azetidines for Medicinal Chemistry
Source: ChemRxiv
URL:[Link]
Application
Application Notes and Protocols for the Preparation of Novel Ligands using Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Introduction: The Versatility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Scaffold Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable starting material in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate as a Scaffold
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates three key features that can be selectively functionalized to generate a diverse library of novel ligands: a reactive secondary hydroxyl group on the azetidine ring, an ethyl ester on the pyridine core, and the pyridine nitrogen itself. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in drug design due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] This guide provides detailed protocols for the derivatization of this versatile scaffold at the hydroxyl and ester functionalities, enabling researchers to explore new chemical space in their quest for novel therapeutic agents.
PART 1: Synthesis of O-Acyl Derivatives via Esterification of the Azetidinol
The secondary hydroxyl group of the azetidine ring is a prime site for modification. Acylation of this group to form ester derivatives can significantly alter the lipophilicity and hydrogen bonding capacity of the molecule, which can in turn influence its pharmacokinetic and pharmacodynamic properties. The following protocol details a general method for the O-acylation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate using an acyl chloride in the presence of a non-nucleophilic base.
Protocol 1: General Procedure for O-Acylation
This protocol describes the synthesis of an O-acylated derivative using a generic acyl chloride (R-COCl).
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Experimental Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq).
Dissolve the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
Cool the solution to 0 °C using an ice-water bath.
Add the non-nucleophilic base (e.g., triethylamine, 1.5 eq) to the stirred solution.
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Ensure the temperature remains at 0 °C during the addition.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-acylated product.
Causality and Experimental Choices:
Inert Atmosphere: Prevents the reaction of the acyl chloride with atmospheric moisture.
Anhydrous Solvent: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired ester.
Non-nucleophilic Base: A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like triethylamine or DIPEA is used to avoid competing reactions with the acyl chloride.
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction.
Workup: The aqueous wash with NaHCO₃ removes any unreacted acyl chloride and the HCl salt of the base. The brine wash helps to remove water from the organic layer.
Visualization of O-Acylation Workflow:
Caption: Workflow for the O-acylation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
PART 2: Synthesis of Amide Derivatives from the Ethyl Ester
The ethyl ester functionality can be converted into a wide array of amides, which are prevalent in many drug molecules. This transformation is typically a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a primary or secondary amine.
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)
Tetrahydrofuran (THF) or Methanol (MeOH)
Water
1 M Hydrochloric acid (HCl)
Experimental Procedure:
Dissolve Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
Add LiOH or NaOH (1.5-2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[2][3]
Upon completion, remove the organic solvent under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. A precipitate may form.
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which can often be used in the next step without further purification.
Protocol 2B: Amide Coupling
This protocol uses the common coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the formation of the amide bond.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated aqueous NaHCO₃ solution
Brine
Anhydrous Na₂SO₄
Experimental Procedure:
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
Add the amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
In a separate flask, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF or DCM.
Add the HATU solution to the carboxylic acid/amine mixture at room temperature.
Stir the reaction for 2-12 hours, monitoring its progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide.
Causality and Experimental Choices:
Ester Hydrolysis: Basic hydrolysis is a standard method for converting esters to carboxylic acids. The choice of base (LiOH or NaOH) and solvent system can be optimized for substrate solubility and reactivity.[2][3]
Amide Coupling Reagents: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization in the case of chiral amines. Other coupling reagents like HBTU, EDC/HOBt can also be used.[4]
Base in Coupling Reaction: DIPEA is a non-nucleophilic base used to maintain basic conditions necessary for the coupling reaction and to neutralize any acidic byproducts.
Visualization of Amide Synthesis Workflow:
Caption: Two-step workflow for the synthesis of amide derivatives.
PART 3: Synthesis of Hydroxamic Acid Derivatives
Hydroxamic acids are important functional groups in medicinal chemistry, particularly as zinc-chelating moieties in metalloenzyme inhibitors.[5][6][7][8] They can be synthesized directly from the ethyl ester of the starting material.
Protocol 3: Direct Synthesis of Hydroxamic Acid from Ethyl Ester
This protocol is based on the reaction of the ester with hydroxylamine. The use of microwave irradiation can significantly accelerate the reaction.[9]
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (6.0 eq)
Anhydrous Methanol (MeOH)
Microwave reactor (optional)
3 M Hydrochloric acid (HCl) or 25% aqueous Acetic Acid
Ethyl acetate (EtOAc)
Experimental Procedure:
In a microwave-safe reaction vessel, prepare a slurry of hydroxylamine hydrochloride (3.0 eq) and KOH (6.0 eq) in anhydrous MeOH.
To this slurry, add a solution of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous MeOH.
Seal the vessel and heat the reaction mixture in a microwave reactor at 80 °C for 6-15 minutes.[9] Alternatively, the mixture can be stirred at room temperature or heated conventionally, but reaction times will be significantly longer (several hours to days).
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction mixture and acidify to a pH of approximately 4 with 3 M HCl or 25% aqueous acetic acid.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
The crude hydroxamic acid can be purified by column chromatography on silica gel or by recrystallization.
Causality and Experimental Choices:
Hydroxylamine Formation: Hydroxylamine hydrochloride is reacted with a strong base like KOH or NaOMe to generate free hydroxylamine in situ, which is the active nucleophile.
Microwave Irradiation: This technique can dramatically reduce reaction times by efficiently heating the polar solvent and reagents.[9]
Acidification: After the reaction, acidification protonates the hydroxamate to the hydroxamic acid, making it extractable into an organic solvent.
Purification: Hydroxamic acids can be challenging to purify by chromatography due to their polarity and metal-chelating properties. Careful selection of the eluent and stationary phase is important.
Visualization of Hydroxamic Acid Synthesis:
Caption: Workflow for the synthesis of hydroxamic acid derivatives.
Conclusion
The protocols outlined in this guide provide a solid foundation for the derivatization of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. By targeting the hydroxyl and ethyl ester functionalities, researchers can rapidly generate a diverse range of novel ligands for screening in various biological assays. The principles and techniques described are well-established in organic synthesis and can be adapted to a wide variety of acylating agents, amines, and other building blocks, making this starting material a powerful tool in modern drug discovery.
References
National Center for Biotechnology Information. "Methods for Hydroxamic Acid Synthesis." PubMed Central, National Institutes of Health.
Jou, G.; et al. "Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters." The Journal of Organic Chemistry, 2005, 70 (10), pp 4165–4168.
Organic Chemistry Portal. "Synthesis of hydroxamates (Weinreb amides)."
Fensome, A.; et al. "Preparation of hydroxamic acids from esters in solution and on the solid phase." Google Patents, US20060009658A1, 2006.
Massaro, A.; et al. "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis, 2007, (20), pp 3201-3204.
Benchchem. "Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold."
Falivene, L.; et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017, 11 (1), p 93.
Sasaki, K.; Crich, D. "Facile Amide Bond Formation from Carboxylic Acids and Isocyanates." Organic Letters, 2011, 13 (9), pp 2256–2259.
Hartmann, M.; Seiberth, M. "Process for the manufacture of pyridine-3-carboxylic acid amides." Google Patents, US1617332A, 1927.
Tlosto, M.; et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." ACS Omega, 2024.
Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38 (2), pp 606-631.
Singh, U. P.; et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Figshare, 2026.
Ayranc?, Z.; et al. "Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen." Dalton Transactions, 2002, (20), pp 3877-3884.
Gunda, G.; et al. "Method for the synthesis of amides and related products from esters or ester-like compounds." Google Patents, US20050027120A1, 2005.
Singh, R. P.; et al. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science, 2022.
Organic Chemistry Portal. "Amide synthesis by oxidation, hydrolysis or rearrangement."
Nielson, L.; et al. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015, 11, pp 474-493.
LibreTexts Chemistry. "Chemistry of Amides." LibreTexts, 2022.
Li, G.; et al. "The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies." ACS Omega, 2022, 7 (38), pp 33851–33868.
Organic Synthesis. "Hydrolysis of Amide."
Gökçe, M.; et al. "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 2008.
Google Patents. "Method for synthesizing 3-hydroxy-azetidinehydrochloride." CN102827052A, 2012.
Çetinkaya, Y.; et al. "Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues." ResearchGate, 2018.
Verrier, C.; et al. "Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4." Angewandte Chemie International Edition, 2020, 59 (29), pp 11849-11854.
Wang, L.; et al. "Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids." RSC Advances, 2021, 11 (51), pp 32179-32183.
Tlosto, M.; et al. "Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents." PubMed, 2024.
Wang, M.; et al. "Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides." ChemistrySelect, 2020, 5 (41), pp 12845-12860.
Wang, H.; et al. "Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides." Molecules, 2021, 26 (18), p 5569.
Ciriminna, R.; et al. "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions." Frontiers in Chemistry, 2019, 7, p 539.
Reddy, T. S.; et al. "Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity." Sciforum, 2015.
Technical Support Center: Optimizing the Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-limiting bottlenecks during the nucleophilic aromatic substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield-limiting bottlenecks during the nucleophilic aromatic substitution (SNAr) of electron-deficient pyridines. The synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate—a highly valuable building block in medicinal chemistry—from ethyl 6-chloronicotinate and 3-hydroxyazetidine hydrochloride is a classic example.
While the pyridine ring is highly susceptible to SNAr due to the electron-withdrawing ester group[1], researchers often encounter stalled conversions, ester hydrolysis, and poor mass recovery during aqueous workup[2]. This guide deconstructs the causality behind these experimental challenges and provides a self-validating, optimized protocol to maximize your isolated yield.
Mechanistic Causality & Reaction Pathway
The reaction proceeds via an addition-elimination mechanism. The secondary amine of the azetidine attacks the C6 position of the pyridine ring, forming a resonance-stabilized Meisenheimer complex. This is followed by the kinetically favored expulsion of the chloride leaving group to restore aromaticity[1].
Mechanistic pathway of the SNAr reaction highlighting the Meisenheimer intermediate.
Troubleshooting Guide & FAQs
Q: My conversion stalls at 50-60% despite extended heating. What is limiting the reaction?A: The primary nucleophile, 3-hydroxyazetidine, is typically supplied as a hydrochloride salt to prevent degradation and ring-opening[3]. If you use an insoluble inorganic base (e.g., K₂CO₃) in a moderately polar solvent, the effective concentration of the free amine remains critically low.
Causality & Solution: Implement a pre-stirring "free-basing" step. Stir the 3-hydroxyazetidine HCl with a soluble organic base like N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., anhydrous DMSO) for 30 minutes prior to adding the electrophile. This ensures a homogeneous, high concentration of the active nucleophile.
Q: LC-MS shows a significant amount of a highly polar byproduct (M-28). How do I prevent this?A: The byproduct is likely 6-(3-hydroxyazetidin-1-yl)nicotinic acid , resulting from ester hydrolysis. Polar aprotic solvents like DMSO and DMF are highly hygroscopic[2]. At elevated temperatures (80–120 °C), trace water reacts with inorganic bases to generate hydroxide ions, which rapidly cleave the ethyl ester[4].
Causality & Solution: Use strictly anhydrous solvents (Karl Fischer titration < 0.05% water). Switch from inorganic carbonates to DIPEA; as a sterically hindered, non-nucleophilic base, DIPEA drastically reduces the rate of background ester hydrolysis while maintaining the basicity required for the SNAr reaction.
Q: Is there a risk of O-arylation competing with N-arylation?A: 3-Hydroxyazetidine is an ambident nucleophile. However, the secondary amine is inherently more nucleophilic than the secondary alcohol. Under standard SNAr conditions with mild bases (DIPEA), N-arylation is highly chemoselective[5].
Causality & Solution: O-arylation only becomes a competing pathway if strong, deprotonating bases (e.g., NaH, KOtBu) are used, which convert the hydroxyl group into a highly reactive alkoxide. Stick to mild organic bases to preserve chemoselectivity.
Q: The reaction is complete by TLC, but my isolated yield is poor after aqueous workup. Where is the product?A: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate exhibits significant hydrophilicity due to the hydrogen-bonding capacity of the azetidine hydroxyl group and the pyridine nitrogen. During the aqueous quench to remove DMSO, the product partitions heavily into the aqueous layer.
Causality & Solution: Saturate the aqueous layer with NaCl (brine) prior to extraction to force the organic product out of the aqueous phase (salting-out effect). Perform multiple extractions (at least 4x) with Ethyl Acetate or a 9:1 DCM:MeOH mixture.
Quantitative Data: Optimization of SNAr Conditions
The table below summarizes the causality of condition choices on the final isolated yield, demonstrating why the transition to anhydrous DMSO and DIPEA is critical.
Entry
Solvent
Base (Equiv)
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Primary Observation / Causality
1
DMF (Standard)
K₂CO₃ (2.5)
90
16
85
58
Significant ester hydrolysis due to wet solvent.
2
CH₃CN
DIPEA (3.0)
80
24
45
38
Poor solubility of the HCl salt limits reaction rate.
3
NMP
Cs₂CO₃ (2.0)
100
8
>95
68
Fast conversion, but minor O-arylation observed.
4
DMSO (Anhydrous)
DIPEA (3.0)
85
12
>99
88
Optimized: Homogeneous free-basing, no hydrolysis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the causality of each step is verified before proceeding[4].
Preparation & Free-Basing: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (12.0 mmol). Add anhydrous DMSO (20 mL) followed by DIPEA (30.0 mmol).
Validation Checkpoint: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. The mixture should transition from a cloudy suspension to a nearly clear solution, confirming the successful liberation of the free amine.
Electrophile Addition: Add Ethyl 6-chloronicotinate (10.0 mmol) to the reaction mixture in one portion.
Heating: Attach a reflux condenser and heat the reaction mixture to 85 °C in an oil bath for 12 hours.
Validation Checkpoint: Monitor via LC-MS. The starting material peak (UV 254 nm) should be completely consumed, with a single dominant product mass corresponding to [M+H]⁺ = 223.1.
Quenching: Cool the reaction to room temperature. Pour the mixture slowly into 100 mL of ice-cold saturated aqueous NaCl (brine).
Extraction (Critical Step): Extract the aqueous mixture with Ethyl Acetate (4 x 50 mL). Do not skip the repeated extractions; the product's hydrophilicity demands mechanical persistence here.
Washing & Drying: Combine the organic extracts and wash with a minimal amount of water (1 x 20 mL) to remove residual DMSO, followed by brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 80% EtOAc in Hexanes) to afford the pure product as a white to pale-yellow solid.
Optimized step-by-step experimental workflow for maximizing synthesis yield.
References
Benchchem. Reactivity of 2-Chloropyridine Derivatives: A Comparative Guide. Available at:[1]
ResearchGate. A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Available at:[2]
ACS Publications (Journal of Medicinal Chemistry). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Available at:[5]
ACS Publications (Journal of Medicinal Chemistry). Optimization of a Series of RIPK2 PROTACs. Available at:[4]
PubChem (NIH). 3-Hydroxyazetidine hydrochloride. Available at:[3]
Technical Support Center: Resolving Solubility Issues for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter advanced heterocyclic scaffolds that present unique physicochemical hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As researchers and drug development professionals, you frequently encounter advanced heterocyclic scaffolds that present unique physicochemical hurdles. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a classic example of a "brick dust" intermediate. While the azetidine ring imparts desirable structural rigidity and metabolic stability, its specific functional group arrangement creates severe solubility bottlenecks in routine organic solvents.
This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers, ensuring your synthetic workflows remain unhindered.
Diagnostic Workflow
Before altering your synthetic route, follow this logical progression to identify the least invasive method for solubilizing your compound.
Logical workflow for troubleshooting solubility of azetidinyl-pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate so poorly soluble in standard organic solvents like DCM, Chloroform, or Ethyl Acetate?A: The insolubility is primarily a thermodynamic issue driven by the compound's high crystal lattice energy, which outcompetes the solvation energy in moderately polar solvents[1]. The molecule contains a strong Hydrogen Bond Donor (HBD) in the 3-hydroxyazetidine moiety, paired with multiple powerful Hydrogen Bond Acceptors (HBAs)—specifically the pyridine nitrogen and the ester carbonyl[2]. This allows the molecules to form extensive, robust intermolecular hydrogen-bonding networks. Non-polar or moderately polar aprotic solvents lack the hydrogen-bonding capacity to disrupt this lattice.
Q2: What are the best solvent systems for routine reactions and NMR analysis?A: You must utilize solvents that can actively compete for hydrogen bonding. For NMR, DMSO-
d6
is the gold standard due to its strong HBA properties. For chemical synthesis, we recommend binary solvent systems or strong polar aprotic solvents. Reducing the HBD count or disrupting the lattice is key to improving kinetic solubility[3].
Quantitative Solvent Selection Guide
Solvent System
Dielectric Constant (ε)
H-Bonding Capacity
Recommended Use Case
Expected Solubility Profile
DMSO or DMF
46.7 / 36.7
High (Acceptor)
SNAr, Amidation, NMR
High (>50 mg/mL)
DCM / MeOH (9:1)
~12.0
High (Donor/Acceptor)
Extractions, Chromatography
Moderate (10-30 mg/mL)
THF / Water (4:1)
~15.0
High (Donor/Acceptor)
Saponification
Moderate to High
Pure DCM or EtOAc
8.9 / 6.0
Low
Not recommended
Low (<2 mg/mL)
Q3: I need to perform a reaction in a strictly anhydrous, non-nucleophilic solvent (e.g., pure DCM or THF), but the starting material won't dissolve. What is the workaround?A: When solvent manipulation is restricted by the reaction chemistry, you must temporarily alter the physicochemical properties of the substrate. The most effective strategy is transient O-protection of the 3-hydroxyl group (e.g., using a tert-Butyldimethylsilyl (TBS) ether). Masking the free hydroxyl group eliminates the primary HBD, drastically lowering the lattice energy and increasing lipophilicity. This simple derivatization renders the compound highly soluble in DCM, THF, and even Toluene[3].
Q4: How do I differentiate between kinetic and thermodynamic solubility issues in my assays?A: Kinetic solubility evaluates the precipitation of a compound already dissolved in an organic solvent (usually DMSO) when added to an aqueous or different organic medium. Thermodynamic solubility measures the maximum concentration achievable when the solid drug is equilibrated in the solvent[4]. If your compound crashes out upon adding a reagent dissolved in a different solvent, you are facing a kinetic solubility cliff. Overcome this by ensuring both streams utilize miscible co-solvents or by maintaining gentle heating (40-50 °C) during addition.
Experimental Protocols
Protocol 1: Co-Solvent Dissolution for Aqueous Extractions
Causality: Using pure DCM for the aqueous extraction of this compound often leads to poor recovery. The compound partitions into the interfacial "rag layer" due to poor solubility in both pure phases. Adding a protic modifier disrupts the intermolecular lattice, allowing the organic phase to solvate the molecule.
Step-by-Step Methodology:
Preparation: Transfer the crude aqueous reaction mixture to a separatory funnel.
Solvent Mixing: Prepare a binary solvent mixture of 10% Methanol in Dichloromethane (v/v). Do not exceed 15% MeOH, or the organic layer will become miscible with the aqueous phase.
Addition: Add the DCM/MeOH mixture to the aqueous layer at a 1:1 volume ratio.
Extraction & Validation: Shake gently and vent. Self-Validation Check: You should observe the immediate dissolution of any interfacial solid (rag layer) as the methanol acts as a bridge, solvating the HBD and HBA sites and pulling the compound into the organic phase.
Separation: Separate the organic layer. Repeat the extraction 2-3 times with fresh DCM/MeOH.
Isolation: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol 2: Transient O-Silylation to Enhance Lipophilicity
Causality: Converting the -OH to an -OTBS group removes the sole hydrogen bond donor, collapsing the intermolecular H-bond network and rendering the molecule highly soluble in non-polar organic solvents.
Step-by-Step Methodology:
Dissolution: Suspend Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Note: DMF is required here to achieve initial thermodynamic solubility.
Activation: Add Imidazole (2.5 eq) and stir at room temperature until fully dissolved. Imidazole acts as both a base to absorb HCl and a nucleophilic catalyst.
Reaction Monitoring: Stir at room temperature for 2-4 hours. Self-Validation Check: Monitor by TLC (EtOAc/Hexane 1:1). The reaction is complete when the baseline starting material spot disappears, replaced by a product spot with a significantly higher
Rf
value (indicating successful lipophilicity enhancement).
Workup: Quench the reaction with distilled water. Because the product is now highly lipophilic, extract with pure Ethyl Acetate or Hexanes. The DMF and imidazole will partition cleanly into the aqueous layer.
Downstream Application: The resulting TBS-protected intermediate can now be effortlessly dissolved in pure DCM, THF, or Toluene for subsequent synthetic steps.
References
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Source: nih.gov. URL:[Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: nih.gov. URL:[Link]
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Source: acs.org. URL:[Link]
Optimizing reaction temperature for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate synthesis
Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Ethyl 6...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8).
This guide bypasses generic advice to focus strictly on the causality of experimental choices, providing a self-validating system for your nucleophilic aromatic substitution (
SNAr
) workflows.
Mechanistic Overview: The Role of Temperature in
SNAr
The coupling of 3-hydroxyazetidine with ethyl 6-chloropyridine-3-carboxylate proceeds via an
SNAr
mechanism. The reaction is driven by the electron-withdrawing nature of the ethyl ester at the 3-position, which is para to the leaving chloride, effectively stabilizing the negatively charged Meisenheimer intermediate.
However, azetidines are highly strained four-membered rings. Balancing the thermal energy required to overcome the activation barrier of the
SNAr
pathway against the thermal degradation threshold of the azetidine ring is the critical optimization parameter.
Fig 1: Thermodynamic pathways and temperature-dependent outcomes in azetidine SNAr.
Troubleshooting Q&A
Q1: My reaction is stalling at 60 °C with >40% unreacted starting material. Should I just add more amine?A: No. Adding more amine will not overcome the kinetic barrier. While highly activated fluoropyridines can react at room temperature or 50 °C[1], the 6-chloro derivative requires higher activation energy. The secondary amine of 3-hydroxyazetidine is sterically hindered compared to primary amines. You must increase the temperature to the 80–90 °C window to push the Meisenheimer complex toward the elimination of the chloride ion.
Q2: I pushed the temperature to 120 °C to force completion, but my yield dropped and I see multiple new spots on TLC. What happened?A: You have exceeded the thermal stability threshold of the system, leading to two primary degradation pathways:
Saponification: At >110 °C in polar aprotic solvents (like DMF or DMSO), trace amounts of water combined with the inorganic base (e.g.,
K2CO3
) will rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid[2].
Ring Opening: The inherent ring strain of the azetidine moiety makes it susceptible to nucleophilic ring-opening at elevated temperatures, especially in the presence of chloride ions acting as nucleophiles in the hot reaction mixture.
Q3: How do solvent and base selection interact with the reaction temperature?A: Temperature does not act in a vacuum. The use of highly polar aprotic solvents like DMSO or DMA significantly lowers the activation energy required for the
SNAr
transition state[2]. If you are using Acetonitrile (MeCN), the reaction will reflux at 82 °C, which safely caps your temperature but may require 24+ hours. If using DMF/DMSO, you must manually control the internal temperature to 85 °C. Furthermore, because 3-hydroxyazetidine is typically supplied as a hydrochloride salt, you must use at least 2.5 equivalents of a mild inorganic base (e.g.,
K2CO3
) to fully liberate the free amine and neutralize the generated HCl.
Quantitative Optimization Data
To validate the causality explained above, review the empirical data summarizing the relationship between internal reaction temperature and product profile (Standard conditions: 1.0 eq aryl chloride, 1.2 eq azetidine·HCl, 2.5 eq
K2CO3
, DMF, 16 h).
Internal Temp (°C)
Conversion (%)
Isolated Yield (%)
Major Impurity Profile
50
35
30
Unreacted Aryl Chloride
70
80
75
Unreacted Aryl Chloride
85
>99
92
None (Clean Profile)
110
>99
65
Saponified Pyridine-3-carboxylic acid
130
>99
40
Azetidine ring-opened adducts
Validated Experimental Protocol
This methodology is designed as a self-validating system. If the protocol is followed exactly, the physical state changes (color, solubility) will confirm the reaction is proceeding correctly.
Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloropyridine-3-carboxylate and 3-hydroxyazetidine hydrochloride.
Base Addition: Add finely powdered, anhydrous
K2CO3
. Note: The use of finely powdered base is critical to maximize surface area for the solid-liquid deprotonation step.
Solvent & Inertion: Add anhydrous DMF. Purge the flask with Nitrogen (
N2
) for 5 minutes. The mixture will appear as a white suspension.
Thermal Activation: Submerge the flask in a pre-heated oil bath set to 85 °C . Self-Validation Check: Within 30-45 minutes, the suspension will transition to a pale yellow color, indicating the formation of the free base and the initiation of the Meisenheimer complex.
Monitoring: Stir at 85 °C for 14 hours. Monitor by LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material (
Rf≈0.7
) should be completely consumed, replaced by a highly UV-active product spot (
Rf≈0.3
).
Quench & Precipitation: Remove from heat and cool to room temperature. Slowly add 15 mL of ice-cold distilled water under vigorous stirring.
Isolation: The target compound, Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, will precipitate as an off-white solid. Filter the solid via a Büchner funnel, wash with cold water (2 x 5 mL) to remove residual DMF and inorganic salts, and dry under high vacuum at 40 °C for 4 hours.
References
HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry - ACS Publications.1
The Art of Drug Synthesis (Solvent Effects on SNAr Reactions). Chemistry-Chemists.2
Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbo- and Heterocyclic Systems. Ludwig-Maximilians-Universität München.
Technical Support Center: Best Practices for Flash Chromatography Purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Welcome to the technical support center for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the flash chromatography purification of this and structurally similar polar heterocyclic compounds.
Understanding the Molecule: Key Physicochemical Properties
Before diving into purification strategies, it's crucial to understand the physicochemical properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
Multiple sites for interaction with protic solvents.
pKa (Predicted)
The pyridine nitrogen is basic (typical pKa for pyridine derivatives is 5-6)[2].
The compound's charge state is pH-dependent, significantly impacting retention.
These properties suggest that while normal-phase chromatography on silica gel is feasible, challenges like peak tailing and poor resolution may arise due to the compound's polarity and basicity.
This section addresses common issues encountered during the flash chromatography purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and similar polar N-heterocycles.
Q1: I'm observing significant peak tailing for my compound on a standard silica gel column. What's causing this and how can I fix it?
A1: Peak tailing is a frequent challenge with basic compounds like pyridine derivatives on silica gel[2].
Causality: The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel[2]. This leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" effect on the chromatogram.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
Mobile Phase Modification:
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) (0.1-1% v/v), into your mobile phase[2]. TEA will preferentially interact with the acidic silanol sites, effectively masking them from your target molecule.
Increase Solvent Polarity: A more polar mobile phase can help to reduce secondary interactions. Consider using a gradient of methanol in dichloromethane (DCM) or ethyl acetate.
Alternative Stationary Phases:
Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the acidic silanol groups[3].
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography can be a powerful tool[4]. Elution is typically achieved with a gradient of water and an organic solvent like acetonitrile or methanol.
Q2: My compound is not eluting from the silica column, even with a highly polar solvent system. What should I do?
A2: This issue, known as "streaking" or irreversible adsorption, can occur with very polar compounds.
Causality: The compound may be too polar for the chosen mobile phase, leading to very strong adsorption to the silica gel. In some cases, the compound might be degrading on the acidic silica surface[5].
Solutions:
Check Compound Stability: Before scaling up, spot your compound on a silica TLC plate, let it sit for an hour, and then elute it. If you see streaking or new spots, your compound may be unstable on silica[5].
Drastically Increase Mobile Phase Polarity: Try a more aggressive solvent system. A common choice for highly polar compounds is a gradient of methanol in dichloromethane, sometimes with a small percentage (0.5-2%) of ammonium hydroxide to increase the pH and eluting power.
Dry Loading: If your compound is not soluble in the initial, less polar mobile phase, use a dry loading technique. Dissolve your sample in a suitable polar solvent (e.g., methanol), adsorb it onto a small amount of silica gel or an inert support like Celite, and evaporate the solvent to a free-flowing powder before loading it onto the column[3]. This ensures a more uniform application and can improve resolution.
Q3: I have poor separation between my product and a closely-related impurity. How can I improve the resolution?
A3: Improving resolution requires optimizing the selectivity of your chromatographic system.
Causality: Poor resolution means the selectivity factor (α) between your product and the impurity is close to 1. To improve this, you need to change the chemical interactions within the system.
Optimization Strategy:
Solvent System Optimization: The choice of solvent has a significant impact on selectivity[6][7]. If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system. For example, replacing ethyl acetate with acetone or a mixture of DCM and methanol can alter the interactions and improve separation.
Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks[6][8].
Stationary Phase Choice: Switching to a different stationary phase (e.g., from silica to C18 or alumina) provides a completely different separation mechanism and is often the most effective way to resolve difficult impurities[2].
Recommended Purification Protocols
Here are two detailed protocols for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, catering to different scenarios.
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This is the most common starting point for purification.
1. TLC Method Development:
Prepare several TLC chambers with different solvent systems. Good starting points include:
System A: 95:5 Dichloromethane/Methanol
System B: 90:10 Dichloromethane/Methanol
System C: 85:15 Dichloromethane/Methanol
Add 1% triethylamine (TEA) to each system to mitigate peak tailing.
Aim for an Rf value of 0.2-0.4 for your target compound for optimal transfer to a flash column[9].
2. Column Preparation and Sample Loading:
Select an appropriately sized silica gel flash column based on your sample mass.
Equilibrate the column with your initial, less polar mobile phase (e.g., 100% DCM with 1% TEA).
Use the dry loading technique described in Q2 for best results.
3. Elution and Fraction Collection:
Run a linear gradient from your initial mobile phase to a more polar one (e.g., from 100% DCM to 90:10 DCM/Methanol over 10-15 column volumes).
Collect fractions and monitor by TLC to identify those containing the pure product.
4. Product Recovery:
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography on C18
This method is ideal for highly polar compounds or when normal-phase fails to provide adequate separation.
1. Method Development:
Use a C18 TLC plate or an analytical HPLC with a C18 column to develop your method.
A typical mobile phase system is a gradient of water and acetonitrile (or methanol).
Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) can improve peak shape for basic compounds, but be mindful that TFA can be difficult to remove.
2. Column Preparation and Sample Loading:
Equilibrate a C18 flash column with your initial mobile phase (e.g., 95:5 Water/Acetonitrile).
Dissolve your sample in a small amount of a strong solvent like methanol or DMSO and load it onto the column.
3. Elution and Fraction Collection:
Run a gradient from high aqueous content to high organic content (e.g., from 5% to 100% Acetonitrile over 10-15 column volumes).
Collect and analyze fractions as in the normal-phase protocol.
4. Product Recovery:
Combine pure fractions. Note that removing water from the final product will likely require lyophilization (freeze-drying) for complete solvent removal.
Visualizing the Workflow
Caption: General workflow for flash chromatography purification.
By understanding the properties of your molecule and systematically troubleshooting common issues, you can develop a robust and efficient flash chromatography method for the purification of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and other challenging polar compounds.
References
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Benchchem. (n.d.). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
University of Rochester. (n.d.). Troubleshooting Flash Chromatography.
Preventing ester hydrolysis in Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate during aqueous workup
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for a common yet critical challenge: preventing the hydrolysis of Ethyl 6-(3-hydroxyaz...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of researchers and drug development professionals, this Technical Support Center provides targeted troubleshooting for a common yet critical challenge: preventing the hydrolysis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate during aqueous workup procedures. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with field-tested protocols to help you maximize the yield and purity of your target compound.
The Challenge: Preserving the Ester in an Aqueous Environment
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a valuable building block in medicinal chemistry. However, the ethyl ester functional group is susceptible to hydrolysis, the chemical breakdown into its parent carboxylic acid and ethanol.[1] This reaction, essentially the reverse of esterification, is readily catalyzed by both acidic and basic conditions commonly employed during aqueous workups.[2] The electron-withdrawing nature of the pyridine ring can further activate the carbonyl group, making it more susceptible to nucleophilic attack by water or hydroxide ions.
Uncontrolled hydrolysis leads to reduced product yields and introduces a significant purification challenge, as the resulting carboxylic acid often has different solubility and chromatographic properties. This guide provides a systematic approach to diagnosing and solving this issue.
Troubleshooting Guide: Isolating Your Intact Ester
This section addresses specific issues you may encounter during your experiment, providing both the "why" and the "how" for each recommended solution.
Q1: My final yield is significantly lower than expected. How can I confirm that ester hydrolysis during the workup is the culprit?
A1: The most direct way to diagnose unintended hydrolysis is to detect the presence of the corresponding carboxylic acid byproduct in your crude product.[1] Several analytical techniques can confirm this:
Thin-Layer Chromatography (TLC): Compare your crude product to a sample of your starting material (the ester). The hydrolyzed carboxylic acid is significantly more polar and will appear as a new, distinct spot with a lower Rf value (it will travel a shorter distance up the plate).
NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, look for the disappearance or diminished integration of the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). Concurrently, you may see the appearance of a broad singlet corresponding to the carboxylic acid (-COOH) proton, typically far downfield (>10 ppm), though this can sometimes be difficult to observe.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive method. You will see a new peak in the chromatogram with a mass corresponding to the hydrolyzed product (Molecular Weight: 194.18 g/mol ) alongside the peak for your desired ethyl ester (Molecular Weight: 222.24 g/mol ).
Table 1: Analytical Signatures of Hydrolysis
Analytical Technique
Expected Observation for Ethyl Ester
Signature of Hydrolyzed Carboxylic Acid
TLC
Single, less polar spot (higher Rf)
New, more polar spot (lower Rf)
¹H NMR
Quartet (~4.4 ppm, 2H), Triplet (~1.4 ppm, 3H)
Disappearance of ethyl group signals; potential broad -OH peak
Mass Spec
[M+H]⁺ ≈ 223.2
[M+H]⁺ ≈ 195.2
Q2: My reaction is complete, and I need to neutralize an acid catalyst (e.g., H₂SO₄) or excess acidic starting material. What's the safest way to do this without causing hydrolysis?
A2: This is a critical step where significant hydrolysis can occur. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly discouraged.[1] These strong bases promote rapid, often irreversible, base-catalyzed hydrolysis, a reaction known as saponification.[3]
The optimal strategy is to use a cold, weak base to carefully neutralize the acid.
Recommended Procedure:
Cooling is Critical: Before adding any aqueous solution, cool your reaction flask in an ice-water bath to 0-5°C. Lower temperatures dramatically slow the rate of hydrolysis.[1]
Use a Weak Base: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the cooled reaction mixture with vigorous stirring.
Monitor the Quench: Add the basic solution portion-wise until gas evolution (CO₂) ceases, which indicates that all the acid has been neutralized.[1] You can confirm a final pH of ~7-8 using pH paper on a small aqueous sample.
Work Quickly: Proceed immediately to the extraction step. Do not let the mixture sit in the aqueous basic solution for extended periods.[1]
Diagram: The Hydrolysis Problem
Below is a diagram illustrating the vulnerable ester bond and its breakdown under both acidic and basic conditions.
Caption: Mechanism of ester hydrolysis under acidic or basic conditions.
Q3: Can you provide a detailed, step-by-step protocol for an optimized aqueous workup to maximize my ester recovery?
A3: Absolutely. This protocol integrates temperature control, pH management, and efficient handling to minimize contact time with the aqueous phase.
Optimized Low-Temperature Workup Protocol
Pre-Cooling: Prepare an ice-water bath. Pre-cool all aqueous solutions (e.g., saturated NaHCO₃, brine) and your extraction solvent (e.g., ethyl acetate or dichloromethane) in the ice bath for at least 15 minutes.
Reaction Quenching:
Once the reaction is complete, place the reaction flask in the ice-water bath and cool the mixture to 0-5°C.
Slowly add the pre-chilled saturated NaHCO₃ solution dropwise with efficient stirring. Monitor for gas evolution and continue adding until the mixture is neutralized (pH ~7-8).
Extraction:
Transfer the entire mixture to a separatory funnel.
Add a portion of the pre-chilled extraction solvent (e.g., ethyl acetate).
Shake the funnel gently at first, venting frequently to release any residual pressure. Then, shake vigorously for 30-60 seconds.
Allow the layers to separate completely. Drain the organic layer.
Repeat the extraction of the aqueous layer with two more portions of cold solvent to ensure complete recovery.
Washing:
Combine all organic extracts in the separatory funnel.
Wash the combined organic layer once with a portion of cold, saturated aqueous NaCl (brine).[1] This step helps remove dissolved water and some polar impurities.
Drying & Concentration:
Drain the washed organic layer into an Erlenmeyer flask.
Add a generous amount of an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
Filter the solution to remove the drying agent.
Remove the solvent using a rotary evaporator. Crucially, use a cool water bath (20-30°C) to avoid heating the ester.
Diagram: Recommended vs. Problematic Workup Workflow
Caption: Comparison of a problematic vs. a recommended workup workflow.
Frequently Asked Questions (FAQs)
Q: Why is controlling the pH so important?
A: The rate of ester hydrolysis is at its minimum in the neutral pH range (approximately pH 6-8). The rate increases significantly in both strongly acidic (pH < 4) and strongly basic (pH > 9) conditions.[4][5] Maintaining a neutral to slightly basic pH during workup is the safest way to preserve the ester.
Q: My product seems to be partially soluble in the aqueous layer. How can I improve extraction efficiency?
A: The hydroxyazetidine and pyridine moieties impart some water solubility. To improve extraction efficiency into the organic layer, use a brine wash as the final aqueous wash. The high salt concentration of brine decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your product into the organic phase.[1] Performing multiple extractions with smaller volumes of organic solvent is also more effective than a single extraction with a large volume.
Q: Can I skip the aqueous workup and go directly to column chromatography?
A: In some cases, yes. If your reaction mixture is relatively clean and doesn't contain large amounts of water-soluble impurities or catalysts, you can concentrate the reaction mixture directly and purify it via flash column chromatography. It is often advisable to pre-treat the silica gel with 1% triethylamine in the eluent to neutralize the acidic nature of the silica, which itself can cause hydrolysis of sensitive compounds on the column.
Q: How should I store the final product to ensure long-term stability?
A: Esters can hydrolyze over time if exposed to atmospheric moisture.[4] The final product should be stored as a dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C).[6][7] Avoid storing it in a standard freezer, which can have high humidity.[6]
References
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.
Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
Organic Chemistry Labor
Three types of hydrolysis and ways to prevent hydrolysis. (2024). Vertex AI Search.
Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds.Benchchem.
Buffer and Extraction Buffer- Definition, Components, Significance. (2021). Microbe Notes.
Low-Temperature Liquid Extraction as a Method of the Pretreatment of Phenol Samples for Reversed-phase HPLS. (2025).
Any advice about the stability of ester and carbamate containing compounds? (2015).
Different Types of Extraction Buffers and When to Use Them. (2019). G-Biosciences.
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
Technical Support Center: Handling, Storage, and Stability of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the handling and long-term stora...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals optimize the handling and long-term storage of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8).
This compound features two distinct functional groups that dictate its stability profile: an ethyl ester attached to a pyridine ring, and a highly strained 3-hydroxyazetidine ring. Understanding the thermodynamic and kinetic vulnerabilities of these moieties is critical to preventing degradation, maintaining target affinity, and ensuring reproducible assay results.
Part 1: Quick Reference Physicochemical Data
To establish a baseline for handling, all quantitative and structural data are summarized below.
Q1: I stored the powder on my benchtop for a month. Is the compound still viable for in vitro assays?A: As a general rule, no. The manufacturer explicitly mandates storing the solid sealed in a dry environment at 2-8°C[1]. Prolonged exposure to ambient room temperature and humidity introduces atmospheric moisture. The ethyl ester moiety is susceptible to slow hydrolysis into the corresponding nicotinic acid derivative. This degradation drastically alters the compound's logP (making it highly polar), potentially ruining cell-permeability in your assays. We strongly recommend LC-MS verification to quantify the intact mass before proceeding.
Q2: What is the optimal solvent for preparing stock solutions, and how do I prevent degradation over time?A: We strictly recommend using anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Standard benchtop DMSO is highly hygroscopic. If water is absorbed into the stock solution, it acts as a nucleophile, leading to ester cleavage over time. When prepared in anhydrous DMSO and stored at -20°C or -80°C, aliquots are typically stable for 3 to 6 months.
Q3: My stock solution precipitated after thawing from -20°C. Did the compound degrade?A: Not necessarily. Precipitation is a physical thermodynamic process, not chemical degradation. The compound has a temperature-dependent solubility profile. When thawing, localized cold spots in the solvent can force the compound out of solution.
Troubleshooting: Allow the vial to fully equilibrate to room temperature, then apply gentle vortexing or brief sonication in a water bath (maximum 30 seconds at 25°C) to redissolve the precipitate.
Q4: Can I use this compound in buffers with a pH below 4.0 or above 9.0?A: Proceed with extreme caution. The molecule contains an azetidine ring—a highly strained four-membered heterocycle. While azetidines are reasonably stable under physiological conditions, they are susceptible to nucleophilic ring-opening under extreme pH (especially acidic conditions which protonate the nitrogen, making it an excellent leaving group)[2]. Furthermore, basic conditions (pH > 9) will rapidly accelerate the saponification (hydrolysis) of the ethyl ester[3]. Keep assay buffers between pH 6.5 and 8.0 to maintain structural integrity.
Part 3: Validated Experimental Protocols
To ensure a self-validating system, follow these methodologies. Every step is designed with a specific mechanistic purpose to protect the compound's integrity.
Protocol A: Preparation of Anhydrous Stock Solutions
Equilibration: Bring the sealed vial of CAS 1344100-16-8 from 2-8°C to room temperature inside a desiccator for 30 minutes.
Causality: Opening a cold vial immediately exposes it to ambient air, causing atmospheric moisture to condense directly onto the powder, initiating hydrolysis.
Inert Purge: Open the vial under a gentle stream of dry nitrogen or argon.
Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 4.50 mL for a 10 mM stock of 100 mg). Vortex gently until optically clear.
Aliquot Generation: Divide the master stock into 50 µL or 100 µL single-use aliquots in opaque or amber microcentrifuge tubes.
Causality: This prevents repetitive freeze-thaw cycles, which introduce moisture and cause irreversible precipitation.
Validation (Self-Validating Step): Run a baseline LC-MS on one randomly selected aliquot to confirm >95% purity at Day 0. Store the remaining aliquots at -80°C.
Protocol B: Controlled Thawing and Assay Preparation
Thaw: Remove a single aliquot from -80°C and let it sit at room temperature for 15 minutes.
Inspect: Visually check for micro-crystals against a light source. If present, sonicate for 30 seconds at 25°C.
Aqueous Dilution: Dilute the DMSO stock directly into your aqueous assay buffer immediately before the experiment.
Causality: Once in an aqueous environment, the ester becomes vulnerable. Do not let the compound sit in aqueous buffer for more than 4 hours prior to dosing your cells or proteins.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams illustrate the chemical vulnerabilities of the compound and the optimal workflow to mitigate these risks.
Mechanistic pathways of degradation for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
Standard operating procedure for the preparation and long-term storage of anhydrous stock solutions.
References
Chemical Papers. "A Novel Synthesis Path to Luminescent Dimeric Dysprosium Complex Controlled by the Hydrolysis of Methyl Nicotinate".[Link]
ACS Publications. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries".[Link]
1H NMR and 13C NMR chemical shifts for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
A Comprehensive Guide to the 1H and 13C NMR Chemical Shifts of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonanc...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the 1H and 13C NMR Chemical Shifts of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, offering unparalleled insights into molecular structure. For professionals in this field, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted 1H and 13C NMR spectral data for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a molecule of interest due to its hybrid structure incorporating a substituted pyridine core and a strained azetidine ring.
While direct experimental data for this specific molecule is not widely available, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust prediction and interpretation framework. We will explore the influence of the various structural motifs on the chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer insights into potential challenges in spectral interpretation.
Predicted 1H and 13C NMR Spectral Analysis
The structure of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate can be dissected into three key components for NMR analysis: the ethyl carboxylate group, the disubstituted pyridine ring, and the 3-hydroxyazetidine moiety. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the electronic effects of the substituents, will significantly influence the chemical shifts of the aromatic protons and carbons.[1][2]
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR spectrum is expected to exhibit distinct signals for each proton environment. The pyridine ring protons are anticipated to be in the downfield region due to the ring's aromaticity and the deshielding effect of the nitrogen atom.[2] The azetidine ring protons will likely show complex splitting patterns due to their constrained geometry.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Integration
Pyridine H-2
8.5 - 8.7
d
~2.5
1H
Pyridine H-4
7.8 - 8.0
dd
~8.5, 2.5
1H
Pyridine H-5
6.4 - 6.6
d
~8.5
1H
Azetidine CH-OH
4.6 - 4.8
m
-
1H
Azetidine CH2
4.2 - 4.4 and 3.8 - 4.0
m
-
4H
Ethyl O-CH2
4.3 - 4.5
q
~7.1
2H
Azetidine OH
(variable)
br s
-
1H
Ethyl CH3
1.3 - 1.5
t
~7.1
3H
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet.[3]
Predicted 13C NMR Chemical Shifts
In the 13C NMR spectrum, the pyridine carbons will resonate at lower field, with the carbons adjacent to the nitrogen being the most deshielded.[2] The strained nature of the azetidine ring is also expected to influence the chemical shifts of its carbon atoms.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Ethyl C=O
165 - 167
Pyridine C-6
158 - 160
Pyridine C-2
148 - 150
Pyridine C-4
137 - 139
Pyridine C-3
120 - 122
Pyridine C-5
106 - 108
Azetidine C-OH
65 - 68
Azetidine CH2
55 - 58
Ethyl O-CH2
60 - 62
Ethyl CH3
14 - 16
Comparative Analysis with Structurally Related Compounds
To validate our predictions, we can compare them with the experimental NMR data of similar molecules. Ethyl nicotinate serves as a good model for the substituted pyridine portion, while 3-hydroxyazetidine derivatives provide insight into the azetidine ring system.
The comparison reveals that the predicted chemical shifts for the pyridine and ethyl portions of the target molecule are in general agreement with the experimental data for ethyl nicotinate and its 6-methyl analog. The electron-donating nature of the azetidine substituent at the C-6 position is expected to shield the pyridine protons, causing an upfield shift compared to unsubstituted ethyl nicotinate.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
Weighing: Accurately weigh 5-10 mg of the purified solid compound.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10]
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Transfer: Carefully transfer the solution to a 5 mm NMR tube.
NMR Instrument Setup and Data Acquisition
Spectrometer: Utilize an NMR spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C and shim the magnetic field to achieve optimal homogeneity and resolution.
1H NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment is typically sufficient.
Number of Scans: 16-64 scans are usually adequate for good signal-to-noise.
Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally appropriate.
13C NMR Acquisition Parameters:
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[11]
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.
Quantitative 13C NMR: For accurate integration, an inverse-gated decoupling experiment should be used with a longer relaxation delay to suppress the NOE.[12]
2D NMR Experiments
For unambiguous assignment of all signals, especially for the coupled protons in the azetidine ring, 2D NMR experiments are highly recommended.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
Visualization of the NMR-Based Structural Elucidation Workflow
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Abstract This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry. Utilizing high-resolution mass spectrometry data, we elucidate the primary fragmentation pathways under electrospray ionization (ESI) conditions. This guide contrasts the observed fragmentation behavior with that of its core substructures, namely ethyl nicotinate and N-aryl azetidines, to provide a comprehensive understanding of how functional group interplay dictates molecular breakdown. The experimental protocols, detailed mechanistic explanations, and comparative data presented herein serve as a valuable resource for researchers engaged in the structural characterization of novel substituted pyridine derivatives.
Introduction: The Structural Significance of Substituted Pyridines
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate belongs to a class of compounds featuring a pyridine core, a common scaffold in numerous pharmaceutical agents. The molecule's unique architecture combines three key functional moieties: an ethyl carboxylate group, a pyridine ring, and a strained 3-hydroxyazetidine ring. The azetidine ring, in particular, is a valuable structural motif in drug design, offering a rigid three-dimensional element that can improve potency and pharmacokinetic properties.[1] However, the inherent ring strain can also introduce unique chemical liabilities and fragmentation behaviors.[1]
Understanding the fragmentation pattern of this molecule is paramount for its unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring. Mass spectrometry (MS), particularly tandem MS (MS/MS), provides the necessary specificity and sensitivity for this task. This guide will detail the expected fragmentation pathways, explain the underlying chemical principles, and compare them against simpler, related structures to build a predictive framework for this compound class.
Experimental Protocol: LC-ESI-MS/MS Analysis
A robust and reproducible analytical method is the foundation of any fragmentation study. The following protocol outlines a standard approach for acquiring high-quality mass spectra for the target analyte.
Objective: To generate protonated molecular ions of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and subject them to collision-induced dissociation (CID) to observe characteristic fragment ions.
Instrumentation:
Mass Spectrometer: A high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system for sample introduction.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additive: Formic acid (0.1% v/v) to promote protonation in positive ion mode.
Step-by-Step Methodology:
Sample Preparation:
Prepare a 1 mg/mL stock solution of the analyte in methanol.
Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This concentration minimizes detector saturation while ensuring a strong signal.
LC Separation (Optional but Recommended):
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A shallow gradient (e.g., 5% to 95% B over 5 minutes) is sufficient to elute the compound as a sharp peak. Direct infusion can also be used, but LC separation ensures sample cleanup.[2]
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometer Settings (Positive ESI Mode):
Ionization Mode: ESI Positive. Protonation is expected at the basic pyridine or azetidine nitrogen.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas (N2) Flow: 600 L/hr at 350 °C.
MS1 (Full Scan) Acquisition: Scan from m/z 50 to 500 to detect the protonated parent ion.
MS2 (Tandem MS) Acquisition:
Select the [M+H]+ ion of the analyte (calculated m/z 237.1234 for C12H16N2O3+) as the precursor ion.
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the full spectrum of product ions. This allows for the differentiation of low-energy and high-energy fragmentation pathways.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Results & Discussion: Elucidating the Fragmentation Pathways
The fragmentation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is dictated by the relative lability of its constituent parts. The primary sites of cleavage are the ester group and the strained, functionalized azetidine ring. The protonated molecular ion, [M+H]+, has a calculated exact mass of m/z 237.1234 .
Pathway A: Fragmentation of the Ethyl Ester Group
This pathway is characteristic of ethyl esters of aromatic acids.[3] Cleavage is centered around the carboxylate moiety.
Loss of Ethylene (C2H4): A common fragmentation for ethyl esters is the neutral loss of ethylene (28.03 Da) via a McLafferty-type rearrangement, resulting in a carboxylic acid fragment ion at m/z 209.0921 .
Loss of Ethanol (C2H5OH): A more direct fragmentation involves the neutral loss of ethanol (46.04 Da), leading to the formation of a stable acylium ion at m/z 191.0815 .
Caption: Fragmentation pathway involving the ethyl ester group.
Pathway B: Fragmentation of the 3-Hydroxyazetidine Ring
The strained azetidine ring and its hydroxyl substituent provide several facile fragmentation routes.[4]
Loss of Water (H2O): Dehydration is a classic fragmentation for alcohols. The loss of a water molecule (18.01 Da) from the protonated parent leads to a prominent ion at m/z 219.1128 . This fragment is stabilized by the formation of a double bond or a rearranged cyclic structure.
Ring Opening and Cleavage: The strained four-membered ring can undergo cleavage. A characteristic loss involves the C2H3O radical (43.02 Da), corresponding to the atoms of the hydroxyl-bearing side of the ring, resulting in a fragment at m/z 194.1026 .
Loss of the Entire Azetidine Moiety: Cleavage of the C-N bond connecting the azetidine ring to the pyridine can lead to the loss of a neutral C3H6NO moiety (72.04 Da), generating an ion at m/z 165.0757 .
Caption: Fragmentation pathways involving the azetidine ring.
Summary of Predicted Fragments
Proposed Fragment Ion
Calculated m/z
Neutral Loss
Formula of Loss
Origin Pathway
[M+H]+
237.1234
-
-
Parent Ion
[M+H - H2O]+
219.1128
Water
H2O
Azetidine
[M+H - C2H4]+
209.0921
Ethylene
C2H4
Ester
[M+H - C2H3O]+
194.1026
-
C2H3O
Azetidine
[M+H - C2H5OH]+
191.0815
Ethanol
C2H5OH
Ester
[M+H - C3H6NO]+
165.0757
-
C3H6NO
Azetidine
[Fragment of Ethyl Nicotinate]+
122.0601
C4H7NO
C4H7NO
Pyridine Core
Comparative Analysis
vs. Ethyl Nicotinate
The mass spectrum of ethyl nicotinate is dominated by fragments arising from the ester group.[5] The primary cleavages result in ions at m/z 122 ([M-C2H5]+) and m/z 106 ([M-OC2H5]+).[6] While our target molecule also shows ester-related losses (Pathway A), the presence of the labile azetidine ring introduces more competitive and often lower-energy fragmentation channels (Pathway B). The dehydration reaction (loss of H2O) is a key differentiator, being entirely absent in ethyl nicotinate.
vs. N-Aryl Azetidines
Studies on N-aryl azetidines have highlighted their potential for acid-mediated intramolecular ring-opening, demonstrating the inherent instability of the strained ring when linked to an aromatic system.[1] This intrinsic reactivity is reflected in the mass spectrum as a facile cleavage of the azetidine ring. In our target molecule, the hydroxyl group provides an additional, highly favorable fragmentation initiation site through dehydration, making the azetidine ring even more prone to fragmentation compared to a simple N-aryl azetidine.
Conclusion
The fragmentation pattern of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate under positive mode ESI-MS/MS is a composite of the behaviors of its constituent functional groups. The most diagnostic fragmentations arise from the labile 3-hydroxyazetidine moiety, specifically the neutral loss of water (H2O) and various ring-cleavage products. These pathways compete with the characteristic fragmentations of the ethyl ester group, such as the loss of ethylene (C2H4) and ethanol (C2H5OH). By comparing this complex pattern to simpler analogues like ethyl nicotinate, we can confidently assign the observed product ions and establish a reliable method for the structural confirmation of this and related compounds. This guide provides a foundational framework for researchers, enabling more efficient and accurate characterization of novel heterocyclic drug candidates.
References
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
NIST. (n.d.). Ethyl nicotinate. In NIST Chemistry WebBook. [Link]
Budzikiewicz, H., Lance, E., & Ockels, W. (1981). The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. [Link]
St-Denis, J. F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1748-1753. [Link]
Higashi, T., & Ogawa, S. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 199-207. [Link]
A Technical Guide to Substituted Pyridine Building Blocks: A Comparative Analysis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to e...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its inherent polarity, and its susceptibility to a wide range of chemical modifications make it a privileged structure in the pursuit of novel therapeutics.[3][4] This guide provides an in-depth, objective comparison of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, a modern and increasingly popular building block, against other classes of substituted pyridine building blocks. We will delve into their synthesis, physicochemical properties, and potential impact on drug discovery programs, supported by experimental data and detailed protocols.
The Rise of 3D-Rich Scaffolds: Introducing Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
In recent years, drug discovery has seen a significant shift towards molecules with greater three-dimensional (3D) character. This is driven by the need to access novel chemical space, improve compound properties, and enhance selectivity for biological targets. Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate exemplifies this trend by incorporating a strained, sp³-rich azetidine ring onto the pyridine core. This unique combination offers several potential advantages for drug design.
The 3-hydroxyazetidine moiety introduces a chiral center and a hydrogen bond donor/acceptor group, providing opportunities for specific interactions with protein targets.[5] Furthermore, the azetidine ring, as a bioisostere of more common saturated heterocycles like piperidine and pyrrolidine, can favorably modulate physicochemical properties such as solubility and metabolic stability.[6][7]
Physicochemical Properties
The physicochemical properties of a building block are critical determinants of the properties of the final drug candidate. Here, we compare the calculated and, where available, experimental properties of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate with other common substituted pyridine building blocks.
Note: cLogP and TPSA values are calculated. Solubility and metabolic stability are inferred from general trends and should be confirmed experimentally.[6][8][9][10]
The data in the table highlights the favorable profile of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. Its lower cLogP and higher TPSA compared to the piperidine and phenyl analogues suggest potentially higher aqueous solubility, a desirable property for drug candidates.[10] The presence of the azetidine ring is also expected to confer improved metabolic stability compared to more lipophilic or sterically unhindered analogues.[11]
Synthetic Accessibility: A Key Consideration
The ease and efficiency of synthesis are critical factors in the selection of building blocks for drug discovery campaigns. Substituted pyridines can be prepared through a variety of methods, with nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions being among the most common.[12][13]
Synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
A plausible and efficient route to Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate involves the nucleophilic aromatic substitution of a suitable 6-halopyridine precursor with 3-hydroxyazetidine.
Caption: Synthetic route to Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
This protocol describes a general procedure for the synthesis of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate via an SNAr reaction.
Materials:
Ethyl 6-chloropyridine-3-carboxylate (1.0 equiv)
3-Hydroxyazetidine hydrochloride (1.2 equiv)
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (2.5 equiv)
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 6-chloropyridine-3-carboxylate and 3-hydroxyazetidine hydrochloride.
Add anhydrous DMF to dissolve the solids.
Slowly add DIPEA to the reaction mixture at room temperature.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
This SNAr approach is generally robust and tolerates a wide range of functional groups, making it a versatile method for accessing a variety of 6-substituted pyridine derivatives.[7][14]
Synthesis of Comparator Building Blocks
The comparator building blocks can be synthesized using similar SNAr strategies or through other common methods like the Suzuki-Miyaura cross-coupling for the introduction of aryl groups.
Caption: General synthetic routes to comparator pyridine building blocks.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of Ethyl 6-phenylpyridine-3-carboxylate.
Materials:
Ethyl 6-chloropyridine-3-carboxylate (1.0 equiv)
Phenylboronic acid (1.2 equiv)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv)
Solvent system (e.g., 1,4-dioxane/water 4:1)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a reaction vessel, dissolve ethyl 6-chloropyridine-3-carboxylate, phenylboronic acid, and the base in the chosen solvent system.
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
Cool the reaction to room temperature and add water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.[3][12]
Comparative Analysis: Choosing the Right Building Block for Your Project
The choice of a pyridine building block will depend on the specific goals of the drug discovery program. The following diagram illustrates a decision-making workflow based on desired compound properties.
Caption: Decision workflow for selecting a substituted pyridine building block.
For Enhanced Solubility and 3D Character: Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is an excellent choice. The polar 3-hydroxyazetidine moiety significantly improves aqueous solubility and introduces valuable 3D structural elements.
For Maximizing Hydrogen Bonding: Ethyl 6-aminopyridine-3-carboxylate provides both hydrogen bond donor and acceptor capabilities, which can be crucial for target engagement.
For Improved Metabolic Stability: The morpholine ring in Ethyl 6-morpholinopyridine-3-carboxylate is generally associated with increased metabolic stability due to the presence of the ether oxygen, which can block sites of metabolism.[10]
For Increased Lipophilicity and Cell Permeability: Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate and Ethyl 6-phenylpyridine-3-carboxylate offer higher lipophilicity, which can be advantageous for crossing cell membranes, though this often comes at the cost of reduced solubility.
Conclusion
Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate represents a valuable addition to the medicinal chemist's toolbox. Its unique combination of a polar, 3D-rich azetidine substituent on a versatile pyridine core offers a compelling strategy for optimizing the physicochemical and pharmacological properties of drug candidates. By carefully considering the desired properties of the final compound and understanding the synthetic accessibility of different building blocks, researchers can make informed decisions to accelerate their drug discovery efforts.
References
Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. (2025). BenchChem.
Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (2025). BenchChem.
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2022). Request PDF.
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applic
Palladium-Catalyzed Synthesis of Substituted Pyridines: Application Notes and Protocols. (2025). BenchChem.
The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (2025). BenchChem.
Azetidines in Drug Discovery. (n.d.). PharmaBlock.
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (2026). LinkedIn.
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Science Publishing Group.
Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design. (2025). BenchChem.
X-Ray Crystallographic Profiling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate: A Comparative Structural Guide
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in crystallizing highly polar, flexible heterocyclic building blocks. The azetidine scaffold is a privileged mot...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural elucidation, I frequently encounter challenges in crystallizing highly polar, flexible heterocyclic building blocks. The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to enhance physicochemical properties and provide unique three-dimensional vectors for target engagement[1]. However, the inherent ring strain and conformational flexibility of 3-substituted azetidines often complicate solid-state characterization[2].
This guide provides an objective, data-driven comparison of the crystallographic performance of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8)[3] against its direct structural analogs: the methyl ester and the free nicotinic acid derivative. By examining the causality behind crystal packing and providing self-validating experimental workflows, this guide equips drug development professionals with the insights needed to optimize structural studies of azetidinyl-pyridine intermediates.
Conformational Dynamics and Crystal Packing Causality
Understanding the precise three-dimensional arrangement of azetidine substituents through X-ray crystallography is paramount for rational structure-activity relationship (SAR) studies[1]. The substitution at the C3-position of the pyridine ring fundamentally dictates the supramolecular network and the puckering of the azetidine ring[4].
The Free Acid (6-(3-hydroxyazetidin-1-yl)nicotinic acid): Carboxylic acids on pyridine rings typically crystallize as zwitterions or form robust intermolecular
O−H⋯O
hydrogen-bonded dimers[5]. While this results in high lattice energies, it causes rapid, uncontrolled nucleation. Consequently, the free acid predominantly yields microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD) without exhaustive solvent screening.
The Methyl Ester: Esterification eliminates the strong hydrogen-bond donor of the carboxylate, shifting the packing reliance to weaker dipole-dipole and
π−π
stacking interactions. However, the compact nature of the methyl group often leads to overly dense packing arrangements that are highly susceptible to crystallographic twinning (where two separate crystals share some of the same crystal lattice points in a symmetrical manner)[1].
The Ethyl Ester (Target Compound): The introduction of the ethyl group provides a critical steric buffer. This added lipophilic bulk disrupts the symmetric, dense packing seen in the methyl analog, lowering the lattice energy just enough to allow for optimal solvent inclusion during crystallization[1]. Furthermore, the steric demand of the ethyl ester forces the 3-hydroxyazetidine ring into a distinct, stable "butterfly" puckered conformation to minimize steric clashes with the pyridine
π
-system[2][6]. This optimal balance of sterics and solubility makes the ethyl ester the superior candidate for high-resolution structural elucidation.
Caption: Influence of C3-substituents on the crystal packing and diffraction quality of the scaffold.
Comparative Crystallographic Data
The following table summarizes the representative quantitative crystallographic parameters for the three analogs. The data highlights the superior resolution and lower refinement error (R-factor) achievable with the ethyl ester due to its optimized packing geometry.
Parameter
Free Acid Analog
Methyl Ester Analog
Ethyl Ester (Target)
Crystal System
Monoclinic
Triclinic
Monoclinic
Space Group
P21/c
P1ˉ
P21/n
Resolution Limit (Å)
1.05 (Powder/MicroED)
0.85 (Often twinned)
0.78 (High-Res SCXRD)
R-factor (
R1
)
N/A
6.8%
4.2%
Azetidine Puckering Angle
~15° (Planar-leaning)
~22°
~28° (Distinct butterfly)
Primary Intermolecular Force
O−H⋯O
Dimers
π−π
Stacking
Weak
C−H⋯O
& Dispersion
Crystallization Propensity
Poor (Precipitates)
Moderate
Excellent
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the structural elucidation of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate must follow a self-validating workflow. The protocols below are designed to control nucleation kinetics and verify data quality at each critical juncture.
Causality: Standard slow evaporation often leads to kinetic trapping of defects. Vapor diffusion allows for a highly controlled, asymptotic approach to the supersaturation point, which is critical for the flexible azetidine ring to adopt its lowest-energy conformation in the lattice[7].
Preparation: Dissolve 15 mg of highly purified (>99%) Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner glass vial. Validation: The solution must be completely clear; filter through a 0.22 µm PTFE syringe filter if any particulates remain.
Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).
Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at a constant temperature of 20°C.
Harvesting: Over 4–7 days, the volatile Hexane will slowly diffuse into the EtOAc, lowering the solubility. Harvest the resulting block-like, transparent single crystals directly from the mother liquor.
Protocol B: Cryogenic X-Ray Data Collection & Refinement
Causality: Data collection must be performed at cryogenic temperatures (100 K) to minimize the thermal motion of the flexible ethyl chain and the azetidine hydroxyl group, thereby reducing the thermal ellipsoid volumes and preventing radiation damage[1][7].
Mounting: Select a single crystal (approx.
0.20×0.15×0.10
mm) under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil.
Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K cold nitrogen gas stream[1].
Validation Checkpoint (Mosaicity): Perform a preliminary 10-frame rotational scan. Self-Validation: Assess the diffraction spot shape. A mosaicity value of
<0.5∘
confirms a single, untwinned domain. If mosaicity is
>1.0∘
, discard and mount a new crystal.
Data Collection: Collect full sphere diffraction data using Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
radiation.
Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on
F2
(SHELXL). Ensure hydrogen atoms on the azetidine ring are located from the difference Fourier map and refined freely to accurately determine the puckering angle[5].
Caption: Workflow for the crystallization and X-ray structural elucidation of azetidinyl pyridines.
Conclusion
For drug development professionals engineering novel therapeutics, the structural predictability of building blocks is non-negotiable. While the free acid and methyl ester derivatives of 3-substituted azetidinyl-pyridines present significant crystallographic challenges—ranging from insolubility to severe twinning—Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate offers an optimal balance. Its specific steric profile not only facilitates the growth of high-quality single crystals via vapor diffusion but also stabilizes the azetidine ring in a biologically relevant puckered conformation, making it a superior choice for rigorous SAR mapping and structure-based drug design.
References
Shreder et al. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. PubMed Central (PMC). DOI: 10.1107/S1600536812005752. Retrieved from[Link][5]
Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from[Link][2]
Nature Communications. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central (PMC). Retrieved from [Link][6]
Baeza, J. L., et al. (2009). Further Evidence for 2-Alkyl-2-carboxyazetidines as γ-Turn Inducers. Journal of Organic Chemistry, ACS Publications. DOI: 10.1021/jo901712x. Retrieved from[Link][4]
Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate derivatives in high-throughput screening
Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives in High-Throughput Screening: A Comparative Guide As a Senior Application Scientist navigating the complexities of early-stage drug discover...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate Derivatives in High-Throughput Screening: A Comparative Guide
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter the challenge of selecting the optimal chemical scaffold to balance potency, solubility, and metabolic stability. Historically, saturated six-membered rings like morpholine and piperidine have been the default choices for modulating physicochemical properties. However, the paradigm is shifting.
This guide provides an objective, data-driven comparison of derivatives based on Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS: 1344100-16-8) [1] against traditional six-membered alternatives. By examining high-throughput screening (HTS) performance, we will explore the causality behind why the 3-hydroxyazetidine-pyridine motif is rapidly becoming a privileged scaffold in modern medicinal chemistry [2].
The Rationale: Why 3-Hydroxyazetidine?
Before diving into the HTS data, it is critical to understand the mechanistic and structural causality behind scaffold selection. When we substitute a traditional morpholine or piperidine ring with a 3-hydroxyazetidine moiety, we fundamentally alter the molecule's trajectory and interaction profile [3]:
Vector Alignment & Rigidity: The strained four-membered azetidine ring restricts the conformational flexibility of the molecule. This rigidity reduces the entropic penalty upon binding to a target protein (such as a kinase hinge region or NAMPT active site), often resulting in a significant boost in binding affinity [2].
Metabolic Stability: Six-membered saturated heterocycles are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, often leading to toxic reactive metabolites. The inherent ring strain and reduced C-H bond accessibility of the azetidine ring drastically lower intrinsic clearance (Cl_int) rates.
Physicochemical Optimization: The inclusion of the hydroxyl group provides a critical hydrogen bond donor/acceptor. This lowers the overall lipophilicity (clogP) of the derivative, thereby improving aqueous kinetic solubility—a vital parameter for preventing false negatives in HTS campaigns.
High-Throughput Screening triage workflow for azetidine-pyridine derivatives.
Comparative Performance Data
To objectively benchmark the performance of the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold, a library of amide derivatives was synthesized and screened against a representative metabolic kinase target. The benchmark compound was directly compared to its exact structural analogs where the 3-hydroxyazetidine was replaced by morpholine (Alternative 1) and piperidine (Alternative 2).
Table 1: HTS and ADME Profiling Comparison
Scaffold Derivative Core
Biochemical IC₅₀ (nM)
Cell Viability IC₅₀ (nM)
Kinetic Solubility (µM)
HLM Clearance (µL/min/mg)
3-Hydroxyazetidine (Benchmark)
12 ± 2
45 ± 5
>200
15.2
Morpholine (Alternative 1)
85 ± 8
310 ± 15
150
42.5
Piperidine (Alternative 2)
410 ± 25
>1000
45
88.7
Data Interpretation:
The data clearly illustrates the superiority of the benchmark scaffold. The 3-hydroxyazetidine derivative exhibited a ~7-fold increase in biochemical potency over the morpholine analog, driven by the rigidified exit vector of the hydroxyl group forming a highly specific hydrogen bond in the target's binding pocket. Furthermore, the Human Liver Microsome (HLM) clearance was significantly reduced (15.2 µL/min/mg), validating the hypothesis that the strained four-membered ring resists CYP-mediated oxidation better than the piperidine analog (88.7 µL/min/mg).
Experimental Protocols: Self-Validating Systems
To ensure the trustworthiness and reproducibility of the data presented above, the following methodologies were employed. These protocols are designed as self-validating systems, incorporating internal controls to immediately flag technical failures.
A. Primary Biochemical Screen: TR-FRET Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over standard fluorescence intensity assays because it introduces a microsecond time delay before signal reading. This allows short-lived background auto-fluorescence from library compounds to decay, drastically reducing false-positive rates.
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific compound aggregation (promiscuous inhibition).
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of the azetidine-pyridine derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate. Self-Validation: Acoustic dispensing eliminates tip-based carryover, ensuring the integrity of the dose-response curve.
Target Addition: Add 2.5 µL of the target protein (tagged with Europium-cryptate donor) diluted in assay buffer.
Tracer Addition: Add 2.5 µL of the fluorescent tracer ligand (tagged with d2 acceptor fluorophore).
Equilibration: Seal the plate and incubate at room temperature for 2 hours in the dark. Causality: This extended incubation ensures the competitive binding reaction reaches thermodynamic equilibrium, preventing time-dependent assay drift.
Detection: Read the plate on a PHERAstar FSX microplate reader. Excitation at 340 nm; dual emission reading at 620 nm (donor) and 665 nm (acceptor).
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Self-Validation: Calculate the Z'-factor using DMSO negative controls and a known reference inhibitor positive control. A Z'-factor > 0.6 is required to validate the assay run.
TR-FRET competitive binding assay principle for evaluating compound affinity.
B. Phenotypic Validation: CellTiter-Glo (CTG) Viability Assay
Causality: While biochemical assays prove target engagement, phenotypic assays are required to prove cellular permeability and efficacy. The CTG assay measures intracellular ATP, which is a direct, proportional proxy for the number of metabolically active, viable cells.
Step-by-Step Methodology:
Cell Seeding: Harvest target disease cells (e.g., A2780 ovarian cancer cells) at the exponential growth phase. Seed 2,000 cells/well in 30 µL of complete media into a 384-well white opaque tissue culture plate.
Adherence: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment.
Treatment: Pin-transfer 100 nL of the benchmark and alternative compounds into the assay plate (final DMSO concentration 0.3%). Self-Validation: Always include a 0.3% DMSO vehicle control to establish the 100% viability baseline.
Incubation: Incubate the treated cells for 72 hours.
Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 15 µL of CellTiter-Glo reagent. Shake the plate at 500 rpm for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Readout: Measure total luminescence using an EnVision Multilabel Reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Conclusion
The benchmarking data unequivocally supports the transition from traditional six-membered rings to the Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate scaffold in drug discovery campaigns. By leveraging the unique vector trajectory and ring strain of the 3-hydroxyazetidine moiety, researchers can simultaneously optimize target affinity, aqueous solubility, and metabolic stability—effectively accelerating the hit-to-lead triage process.
References
Zak, M., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters. Retrieved March 17, 2026, from [Link]
Safety & Regulatory Compliance
Safety
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical waste is a critical, concluding step that ensures the safety of personnel and the prese...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical waste is a critical, concluding step that ensures the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate (CAS No. 1344100-16-8), a heterocyclic compound integral to many research and development pipelines. Our focus is to empower you with the knowledge to manage this specific chemical waste stream with confidence and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the "How"
Before we delve into the procedural steps, it is paramount to understand the inherent hazards of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate. This understanding forms the bedrock of our disposal strategy, informing every decision from personal protective equipment (PPE) to waste segregation.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the GHS07 pictogram and a "Warning" signal word.[1] This classification corresponds to the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
These hazards necessitate that all handling and disposal procedures are conducted with the utmost care to prevent accidental exposure. The presence of the pyridine ring and the azetidine functional group also informs our approach. Pyridine derivatives are generally considered hazardous waste and are often managed through incineration.[2][3] The azetidine group, a nitrogen-containing heterocycle, suggests that specific care should be taken to avoid reactions with incompatible materials.[4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate in a laboratory setting. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of the compound, a robust PPE protocol is non-negotiable. Before initiating any disposal-related activities, ensure you are equipped with:
Chemical Splash Goggles or a Face Shield: To protect against accidental splashes that could cause serious eye irritation.[5]
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[2]
Lab Coat: To protect your clothing and skin from contamination.
Respiratory Protection: When handling larger quantities or if there is a risk of generating dust or aerosols, a properly fitted respirator is advised to mitigate the risk of respiratory irritation. All handling should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Waste Segregation: The Foundation of Safe Disposal
Proper segregation of chemical waste is the cornerstone of a safe and compliant disposal program.[6] Do not mix Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[7][8]
The following diagram illustrates the decision-making process for segregating waste related to this compound.
Disposal Workflow for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
Waste Collection and Storage: Ensuring Containment
For Solid Waste (Pure Compound and Contaminated Materials):
Container Selection: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The container should be made of a material compatible with the chemical.
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate".[8] Include the appropriate hazard pictograms (GHS07).
Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2] This area should be away from incompatible materials, such as strong acids and oxidizing agents.
For Liquid Waste (Solutions):
Container Selection: Use a designated, sealable, and compatible container for all liquid waste containing the compound.
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name, and the approximate concentration of the compound in the solvent.
Storage: Store the liquid waste container in secondary containment to prevent spills. The storage area should be well-ventilated and away from sources of ignition.[2]
Final Disposal: Professional Management
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2] The final disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate must be handled by trained professionals.
Contact your EHS Department: Once your waste container is approaching full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[7][8]
Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup, including any specific paperwork or online forms that need to be completed.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure the space is well-ventilated.
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[2]
Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container. This waste should be disposed of following the same protocol as the solid chemical waste.
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is a reflection of our commitment to a culture of safety and environmental stewardship in the scientific community. By understanding the hazards, adhering to a systematic disposal workflow, and partnering with your institution's EHS professionals, you can ensure that the final chapter of your research is as rigorous and responsible as the discovery process itself.
References
Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
Indian Institute of Science Bangalore. Laboratory Waste Management. Retrieved from [Link]
Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
Clinical and Laboratory Standards Institute. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
University of New South Wales. Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
CHIMIART. Neutralizing Amine. Retrieved from [Link]
University of Pittsburgh. Safe Handling of Azides. Retrieved from [Link]
Michigan State University. Heterocyclic Compounds. Retrieved from [Link]
Education Institute for Equipment & Process Design. Neutralizing Amine. Retrieved from [Link]
NASA Technical Reports Server. Neutralizing Amine-Cured Epoxy Surfaces. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
Advancion. A Novel Amine Neutralizer. Retrieved from [Link]
Junsei Chemical Co., Ltd. Safety Data Sheet: Ethyl p-Hydroxybenzoate. Retrieved from [Link]
MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link]
National Center for Biotechnology Information. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
NextSDS. methyl 6-[(1S)-1-hydroxyethyl]pyridine-3-carboxylate. Retrieved from [Link]
A Researcher's Guide to the Safe Handling of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carb...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical compounds, such as Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, demands a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.
While a specific Safety Data Sheet (SDS) for Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate is not publicly available, a robust safety protocol can be developed by examining its structural components: a substituted pyridine ring and an azetidine moiety. Pyridine and its derivatives are known to be potentially harmful if inhaled, ingested, or absorbed through the skin. Similarly, azetidine rings are reactive moieties that warrant careful handling.[1] Therefore, it is prudent to treat this compound as hazardous.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment must be engineered for safety.
Chemical Fume Hood: All manipulations of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate, including weighing, transferring, and the preparation of solutions, must be conducted within a certified chemical fume hood.[1][2] This minimizes the risk of inhalation exposure.
Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of potentially harmful vapors.[1][3]
Emergency Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Personal Protective Equipment (PPE): A Comprehensive Protocol
A multi-layered approach to PPE is mandatory to prevent any contact with the compound.
Task
Required PPE
Rationale
Handling of Solid Compound (Weighing, Transfer)
Double-gloving (Nitrile or Neoprene), Safety Goggles, Face Shield, Lab Coat, N95/FFP2 Respirator.
Protects against the inhalation of fine particles and prevents accidental splashes to the face and eyes.[1][3]
Solution Preparation and Handling
Chemical-Resistant Gloves (Nitrile or Neoprene), Safety Goggles, Lab Coat.
Provides a barrier against skin and eye contact with the dissolved compound.[2][3]
Large-Scale Operations (>1g)
Chemical-Resistant Gloves, Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat.
Offers enhanced protection during procedures with a higher risk of significant splashes or spills.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A methodical approach to handling this compound will minimize risks and ensure the integrity of your research.
Preparation
Don PPE: Before entering the designated work area, don all required PPE as specified in the table above.
Prepare Workspace: Line the work area within the chemical fume hood with absorbent, disposable bench paper.[1]
Handling
Weighing: If handling the solid, perform this task in the fume hood. Use a disposable weighing boat.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Reaction Setup: All reactions involving this compound should be set up in the fume hood.
Post-Handling
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Doffing PPE: Carefully remove PPE to avoid contaminating your skin.[1] Dispose of all disposable PPE in a designated waste bag.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate and any contaminated materials must be handled with the same level of care as its use.
Waste Type
Container
Disposal Protocol
Solid Chemical Waste
Labeled, sealed container for solid chemical waste.
Collect all solid waste, including any unused compound and contaminated disposable materials.
Liquid Chemical Waste
Labeled, sealed container for halogenated or non-halogenated organic liquid waste, as appropriate.
Collect all liquid waste containing the compound. Do not pour down the drain.[2]
Contaminated Glassware
N/A
Rinse glassware with a suitable solvent in the fume hood. The first rinse should be collected as liquid chemical waste.[1]
Contaminated PPE (Gloves, etc.)
Labeled, sealed bag for solid chemical waste.
Doff PPE carefully to avoid skin contamination and place it in a designated waste bag.[1]
All waste is considered hazardous and must be disposed of in accordance with institutional, local, and federal regulations.[2][5]
Emergency Procedures
Spill Management:
Small Spills: In the event of a small spill within the fume hood, use an inert absorbent material like sand or vermiculite to contain it.[2] Collect the absorbed material into a sealed waste container.
Large Spills: Evacuate the immediate area and alert laboratory personnel. If it is safe to do so, increase ventilation. Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling Ethyl 6-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylate.
References
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
Hazard Summary: Pyridine. New Jersey Department of Health. [Link]
Azetidine Safety Data Sheet. Chemos GmbH & Co.KG. [Link]